1H-pyrrole-2-carbaldehyde oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRQKFAQWZJCJL-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32597-34-5 | |
| Record name | 1H-Pyrrole-2-carboxaldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032597345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32597-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1H-pyrrole-2-carbaldehyde oxime
Abstract: This document provides a comprehensive technical guide for the synthesis and detailed characterization of 1H-pyrrole-2-carbaldehyde oxime, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. The synthesis is achieved through a classical condensation reaction, followed by rigorous characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the target compound.
Introduction and Significance
Pyrrole derivatives are a cornerstone in heterocyclic chemistry, forming the core structure of many biologically active compounds and pharmaceuticals.[3][4] Among these, pyrrole-based oximes have garnered considerable attention due to their diverse pharmacological applications, including roles as intermediates in the synthesis of novel therapeutic agents.[1][5][6] this compound, in particular, serves as a versatile building block. Its structural features—a pyrrole ring, an imine group, and a hydroxyl moiety—offer multiple points for chemical modification, making it an attractive scaffold for developing compounds with potential anticancer, antimicrobial, and antiviral properties.[1][3] Understanding the precise methods for its synthesis and the nuances of its characterization is paramount for its effective utilization in research and development.
Synthesis of this compound
The synthesis of this compound is most commonly and efficiently achieved via a condensation reaction between 1H-pyrrole-2-carbaldehyde and hydroxylamine. This reaction is a cornerstone of imine chemistry and provides a straightforward route to the desired oxime.
Reaction Principle and Mechanism
The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the 1H-pyrrole-2-carbaldehyde. The reaction is typically catalyzed by a weak acid or base. In this protocol, a weak base such as sodium acetate is used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine to act as a nucleophile. The subsequent dehydration of the intermediate carbinolamine yields the final oxime product. The reaction can result in a mixture of (E) and (Z) isomers.[7][8]
Detailed Experimental Protocol
Materials and Reagents:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol (solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 1H-pyrrole-2-carbaldehyde in ethanol.
-
In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of deionized water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.
-
Stir the resulting mixture at room temperature for 2-4 hours or until reaction completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Add cold deionized water to the concentrated mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
Causality Behind Experimental Choices:
-
Use of Sodium Acetate: Hydroxylamine is often supplied as its hydrochloride salt for stability. The sodium acetate acts as a base to neutralize the HCl, freeing the hydroxylamine to participate in the reaction.
-
Ethanol as Solvent: Ethanol is an excellent solvent for both the aldehyde starting material and the oxime product, facilitating a homogeneous reaction mixture.
-
Recrystallization: This purification step is crucial for removing unreacted starting materials and inorganic salts, yielding a product of high purity suitable for spectroscopic analysis and further synthetic applications.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [12][13] |
| Molecular Weight | 110.11 g/mol | [12][13] |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | Varies with isomeric ratio | - |
| CAS Number | 32597-34-5 | [12][13] |
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of protons. The spectrum of this compound will show characteristic signals for the pyrrole ring protons, the imine proton, the oxime hydroxyl proton, and the pyrrole N-H proton.
Expected Chemical Shifts (in DMSO-d₆):
-
δ ~11.0 ppm (s, 1H): Oxime -OH proton.
-
δ ~10.8 ppm (s, 1H): Pyrrole N-H proton.
-
δ ~7.5-8.0 ppm (s, 1H): Imine C-H proton.
-
δ ~6.0-7.0 ppm (m, 3H): Pyrrole ring protons.
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the E/Z isomeric ratio.[7]
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
Expected Chemical Shifts (in DMSO-d₆):
-
δ ~145-150 ppm: Imine carbon (C=N).
-
δ ~110-130 ppm: Pyrrole ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[14]
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| ~3400-3200 (broad) | O-H | Stretching (oxime) |
| ~3100-3000 | N-H | Stretching (pyrrole) |
| ~1640 | C=N | Stretching (imine) |
| ~1550 | C=C | Stretching (pyrrole ring) |
| ~950 | N-O | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ is expected at m/z = 110.11.
Visualization of the Characterization Workflow
Caption: Workflow for the characterization of this compound.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of this compound and a comprehensive strategy for its characterization. The provided protocols and analytical data serve as a robust foundation for researchers and scientists working with this versatile heterocyclic compound. The successful synthesis and thorough characterization are critical first steps for its application in medicinal chemistry, drug discovery, and the development of novel organic materials.[1][2][3]
References
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Dodziuk, E., Ejchart, A., et al. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 48(9), 685-92. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Abele, E., & Lukevics, E. (2004). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds, 40(2), 141-164. [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Tanaka, H., & Chikashita, H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2586. [Link]
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Abele, E. (2004). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. ChemInform, 35(44). [Link]
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Mikhaleva, A. I., et al. (2000). 1-Vinylpyrrole-2-carbaldehyde oximes: Synthesis, isomerization, and spectral properties. Chemistry of Heterocyclic Compounds, 36(8), 941-946. [Link]
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Kaur, R., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(19), 5946. [Link]
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ResearchGate. (n.d.). Scheme 1. Structure of E- and Z-pyrrole-2-carbaldehyde oximes 1. [Link]
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PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. [Link]
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Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. [Link]
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Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]
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Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(5), 1063. [Link]
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Venkatesh, P. (2018). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Slideshare. [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. In NIST Chemistry WebBook. [Link]
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An In-depth Technical Guide to the Conformational Analysis of E and Z Isomers of Pyrrole-2-Carbaldehyde Oxime
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
Pyrrole-2-carbaldehyde oxime, a seemingly simple heterocyclic compound, presents a rich stereochemical landscape dominated by the interplay of E/Z isomerism at the C=N bond and rotational conformations. The relative orientation of the pyrrole ring and the oxime functionality dictates the formation of specific intramolecular hydrogen bonds, which in turn govern the stability and spectral characteristics of each isomer. Understanding and controlling these conformational preferences is critical for applications in medicinal chemistry, where precise molecular geometry is paramount for target engagement. This guide provides a comprehensive, field-proven framework for the synthesis, separation, characterization, and computational analysis of the (E)- and (Z)-pyrrole-2-carbaldehyde oximes, offering researchers a robust toolkit for investigating this and similar molecular systems.
Introduction: The Significance of Stereochemical Control
The pyrrole nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1][2] When functionalized with an oxime moiety at the 2-position, the resulting molecule can exist as two distinct geometric isomers, (E) and (Z), due to restricted rotation around the C=N double bond.
The critical distinction between these isomers lies in the spatial relationship between the pyrrole ring and the oxime hydroxyl group. This orientation dictates the potential for intramolecular hydrogen bonding, a key stabilizing force. As established through extensive NMR spectroscopy and computational analysis, both isomers preferentially adopt a syn-conformation, where the pyrrole N-H group is oriented toward the oxime.[3] In this arrangement:
-
The (E)-isomer is stabilized by an N-H···N intramolecular hydrogen bond.
-
The (Z)-isomer is stabilized by a stronger N-H···O intramolecular hydrogen bond.
This subtle difference in bonding has profound consequences on the molecule's electronic structure, stability, and spectral properties, which can be leveraged for characterization and have implications for biological activity.[4] This guide will detail the methodologies required to explore and validate these structural nuances.
Synthesis and Isomer Separation
The preparation of pyrrole-2-carbaldehyde oxime is a two-stage process involving the synthesis of the aldehyde precursor followed by oximation. The oximation step typically yields a mixture of (E) and (Z) isomers, which must then be separated for individual characterization.
Stage 1: Synthesis of Pyrrole-2-Carbaldehyde (Precursor)
The Vilsmeier-Haack reaction is the standard and most reliable method for the formylation of pyrrole. The following protocol is adapted from Organic Syntheses, ensuring high reproducibility.[5]
Experimental Protocol 1: Vilsmeier-Haack Formylation of Pyrrole
-
Reagent Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add dimethylformamide (DMF, 40 mL, 0.52 mol).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 48 mL, 0.52 mol) via the dropping funnel over 30 minutes, maintaining the internal temperature between 10-20°C.
-
Complex Formation: Remove the ice bath and stir the mixture for an additional 30 minutes.
-
Pyrrole Addition: Cool the mixture back to 5°C with an ice bath. Add a solution of freshly distilled pyrrole (33.5 g, 0.5 mol) in 125 mL of ethylene dichloride over 1 hour.
-
Reaction: Replace the ice bath with a heating mantle and stir at reflux for 15 minutes.
-
Hydrolysis: Cool the mixture to room temperature. Cautiously add a solution of sodium acetate trihydrate (375 g) in 500 mL of water. The addition will be exothermic.
-
Work-up: Stir the resulting mixture at reflux for 15 minutes. After cooling, transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated sodium carbonate solution, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield crude pyrrole-2-carbaldehyde. Recrystallize from petroleum ether to obtain the pure product (m.p. 44–45°C).
Caption: Vilsmeier-Haack synthesis of the aldehyde precursor.
Stage 2: Oximation and Isomer Separation
The reaction of the aldehyde with hydroxylamine hydrochloride produces a mixture of the (E) and (Z) oximes. Separation is achievable via column chromatography, exploiting the subtle polarity differences between the isomers.
Experimental Protocol 2: Synthesis and Separation of (E/Z)-Pyrrole-2-carbaldehyde Oxime
-
Reaction Setup: Dissolve pyrrole-2-carbaldehyde (10 g, 0.105 mol) in 150 mL of ethanol in a 500 mL round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (8.75 g, 0.126 mol) and sodium acetate (10.3 g, 0.126 mol) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Remove the ethanol under reduced pressure. Add 200 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).
-
Purification (Isomer Separation):
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to an oil.
-
Prepare a silica gel column (230-400 mesh). The choice of eluent is critical. A gradient system of hexane/ethyl acetate (starting from 9:1 and gradually increasing polarity to 7:3) is typically effective.[6]
-
Rationale: The (Z)-isomer, with its stronger N-H···O hydrogen bond, is slightly more polar and will generally have a lower Rf value than the (E)-isomer.
-
Collect fractions and analyze by TLC to isolate the pure (E) and (Z) isomers.
-
Spectroscopic and Structural Characterization
Distinguishing between the (E) and (Z) isomers is unequivocally achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
NMR Spectroscopy: The Definitive Signature
¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for identifying the isomers and confirming their preferred syn-conformation.[3] The key diagnostic signals are those of the pyrrole N-H proton and the atoms involved in the intramolecular hydrogen bond.
Table 1: Comparative NMR Chemical Shift Data (δ, ppm) for (E) and (Z) Isomers Data extracted from Afonin et al., Magn Reson Chem, 2010.[3]
| Nucleus | (E)-Isomer (in CDCl₃) | (Z)-Isomer (in CDCl₃) | Key Observation |
| ¹H NMR | |||
| N-H | ~10.10 | ~11.10 | Significant downfield shift in Z-isomer due to stronger N-H···O bond. |
| CH=N | ~7.95 | ~7.50 | Aldimine proton is more deshielded in the E-isomer. |
| OH | ~8.50 | ~9.00 | |
| ¹³C NMR | |||
| C=N | ~145.0 | ~148.0 | C=N carbon is more deshielded in the Z-isomer. |
| C2 | ~126.0 | ~123.0 | |
| ¹⁵N NMR | |||
| N-H | ~-225 | ~-228 | |
| C=N | ~-30 | ~-45 | Oxime nitrogen is significantly more shielded in the Z-isomer. |
Causality Behind the Shifts: The pronounced deshielding (higher ppm value) of the N-H proton in the (Z)-isomer is direct evidence of a stronger hydrogen bond.[3] The electron-withdrawing effect of the oxygen atom in the N-H···O interaction pulls electron density away from the proton more effectively than the nitrogen atom in the (E)-isomer's N-H···N bond. This difference is the most reliable diagnostic marker for distinguishing the two isomers in solution.
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While crystal structures for many pyrrole derivatives are available, as of this writing, a publicly accessible crystal structure for the simple (E) or (Z)-pyrrole-2-carbaldehyde oxime has not been deposited in the Cambridge Structural Database (CSD).[7][8] Should a researcher obtain suitable crystals, the analysis would be expected to confirm the syn-conformation and provide precise geometric parameters of the intramolecular hydrogen bond.
Computational Chemistry Workflow
In the absence of crystal structures, and to gain deeper insight into the electronic nature of the stabilizing interactions, Density Functional Theory (DFT) calculations are indispensable. The following workflow provides a robust protocol for conformational analysis.[3][9]
Caption: Workflow for computational analysis of oxime isomers.
Experimental Protocol 3: DFT and NBO Analysis
-
Structure Building: Construct initial 3D structures for four models: (E)-syn, (E)-anti, (Z)-syn, and (Z)-anti.
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: A hybrid DFT functional such as B3LYP is a cost-effective and reliable choice.[10]
-
Basis Set: Use a Pople-style basis set with polarization and diffuse functions, such as 6-311+G(d,p), to accurately describe the non-covalent interactions.
-
Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized geometries.
-
Purpose: To confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (Gibbs free energy, G).
-
Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Freq
-
Analysis: Compare the Gibbs free energies of the syn and anti conformers for each isomer. The calculations will confirm that the syn conformer is energetically more favorable for both E and Z isomers.[3]
-
-
Natural Bond Orbital (NBO) Analysis:
-
Purpose: To quantify the strength of the intramolecular hydrogen bond by calculating the second-order perturbation theory energy of stabilization, E(2).[11] This value represents the energy of delocalization from the lone pair of the acceptor atom (N or O) to the antibonding orbital of the N-H bond.
-
Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Pop=NBO
-
Analysis: The NBO output will contain a table of donor-acceptor interactions. Locate the interaction corresponding to the hydrogen bond (e.g., LP(N) -> σ*(N-H)). The associated E(2) value for the (Z)-isomer's N-H···O bond will be significantly larger than that for the (E)-isomer's N-H···N bond, providing quantitative evidence of a stronger interaction.
-
Applications in Drug Development
The pyrrole scaffold is a cornerstone of modern medicinal chemistry. Pyrrole derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and analgesic properties.[4][12][13]
-
Analgesic and Anti-inflammatory Activity: A study on pyrrole derivatives featuring carbaldehyde and oxime functionalities revealed significant anti-nociceptive profiles, suggesting potential as non-steroidal anti-inflammatory agents (NSAIDs).[4] The specific geometry and hydrogen-bonding capacity of the oxime group can influence binding to target enzymes like cyclooxygenases (COX).
-
Antibacterial Agents: The pyrrole ring is present in many compounds screened for antibacterial activity. The ability of the oxime to act as a hydrogen bond donor and acceptor makes it an attractive functional group for designing molecules that can interact with bacterial enzyme active sites.[14]
-
Metal Chelators and Anticancer Agents: Oximes are known to coordinate with metal ions. Platinum(II) complexes incorporating pyrrole-2-carbaldehyde oxime as a ligand have been synthesized and investigated for their potential as nuclease active agents, a strategy employed in the design of some anticancer drugs.[14]
For drug development professionals, the ability to synthesize and isolate a specific isomer ((E) or (Z)) is crucial. The distinct three-dimensional shape and hydrogen bonding potential of each isomer can lead to vastly different binding affinities and pharmacological profiles at a biological target. The methodologies outlined in this guide provide the foundational tools necessary for such stereoselective investigations.
Conclusion
The (E) and (Z) isomers of pyrrole-2-carbaldehyde oxime serve as an excellent model system for demonstrating the principles of stereochemistry and conformational analysis. Through a synergistic application of organic synthesis, chromatographic separation, NMR spectroscopy, and computational modeling, a complete and self-validating picture of their structure and stability can be achieved. The preference for a syn-conformation, stabilized by distinct intramolecular hydrogen bonds (N-H···N for the E-isomer and N-H···O for the Z-isomer), is the defining characteristic of this system. The robust protocols and analytical workflows presented herein provide researchers with the necessary tools to confidently synthesize, isolate, and characterize these isomers, enabling further exploration of their potential in materials science and drug discovery.
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Abele, E., & Dzenitis, O. (2011). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 47, 511-529. Available at: [Link]
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Afonin, A. V., Ushakov, I. A., Pavlov, D. V., et al. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 48(9), 685-92. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1. Structure of E- and Z-pyrrole-2-carbaldehyde oximes 1. Retrieved from: [Link]
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Lu, T. (2019). How to do NBO analysis for hydrogen bond strength correctly? ResearchGate. Retrieved from: [Link]
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Antusek, A., & Jackowski, K. (2012). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Angewandte Chemie International Edition, 51(34), 8624-8627. Available at: [Link]
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Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. Available at: [Link]
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Request PDF. (n.d.). Ab initio and density functional calculations of the structures and vibrational spectra of formaldoxime. Retrieved from: [Link]
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Lunazzi, L., et al. (1987). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2, 1987, 1047-1051. Available at: [Link]
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Rowlinson, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5539. Available at: [Link]
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Samarakoon, T., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6439. Available at: [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). International Journal of Molecular Sciences, 24(5), 4537. Available at: [Link]
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Request PDF. (n.d.). 1-Vinylpyrrole-2-carbaldehyde oximes: Synthesis, isomerization, and spectral properties. Retrieved from: [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2020). RSC Advances, 10(35), 20665-20688. Available at: [Link]
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Bioinformatics Insights. (2024, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. Retrieved from: [Link]
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Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(30), e202205735. Available at: [Link]
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Foreword: Unveiling Molecular Architecture through Intramolecular Forces
An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in Pyrrole-2-Carbaldehyde Oxime
In the intricate world of molecular science, the subtle yet powerful influence of non-covalent interactions governs the shape, stability, and function of chemical entities. Among these, the intramolecular hydrogen bond (IHB) stands out as a critical determinant of molecular conformation and reactivity. This guide offers a deep dive into the intramolecular hydrogen bonding present in pyrrole-2-carbaldehyde oxime, a model heterocyclic system. For researchers, medicinal chemists, and drug development professionals, a granular understanding of such interactions is not merely academic; it is foundational to designing molecules with specific conformational pre-dispositions, a cornerstone of modern rational drug design. This document eschews a conventional template, instead adopting a structure that follows the scientific inquiry itself—from fundamental structure and isomerism to advanced spectroscopic and computational validation.
Part 1: The Structural Landscape: Isomerism and Conformational Dichotomy
Pyrrole-2-carbaldehyde oxime is not a single, rigid entity but exists as a dynamic equilibrium of isomers. The primary source of this diversity is the C=N double bond of the oxime moiety, which gives rise to two geometric isomers: E and Z. Compounding this is the rotational freedom between the pyrrole ring and the carbaldehyde oxime substituent, leading to syn and anti conformers.
Experimental and computational evidence overwhelmingly indicates that both the E and Z isomers preferentially adopt a syn conformation, where the oxime group is oriented toward the pyrrole ring. This preference is a direct consequence of a stabilizing intramolecular hydrogen bond formed between the pyrrole N-H group (the donor) and a lone pair on the oxime functionality (the acceptor).[1][2]
The nature of this crucial hydrogen bond, however, differs significantly between the two isomers:
-
E-Isomer: Forms an N-H···N hydrogen bond between the pyrrole proton and the nitrogen atom of the oxime.
-
Z-Isomer: Forms an N-H···O hydrogen bond between the pyrrole proton and the oxygen atom of the oxime.[1]
This fundamental structural difference dictates the relative strengths and electronic characteristics of the hydrogen bonds, which can be probed and verified using the spectroscopic and computational methods detailed below.
Caption: E and Z isomers of pyrrole-2-carbaldehyde oxime in their preferred syn conformations.
Part 2: Spectroscopic Elucidation of Intramolecular Hydrogen Bonding
Spectroscopy provides the most direct experimental evidence for the presence and nature of hydrogen bonds. By measuring how these interactions perturb the electronic environment of nuclei and the vibrational energies of bonds, we can construct a detailed picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Precise Probe
NMR spectroscopy is exceptionally sensitive to the subtle electronic changes induced by hydrogen bonding.[3] For pyrrole-2-carbaldehyde oxime, ¹H and ¹⁵N NMR are particularly insightful.[1]
Causality Behind Experimental Choice: The chemical shift of a proton involved in a hydrogen bond is a direct reporter on the bond's strength. The proton becomes deshielded as its electron density is pulled away by the acceptor atom, causing its resonance to shift to a higher frequency (downfield). The one-bond coupling constant between nitrogen and hydrogen, ¹J(N,H), also increases in magnitude as the s-character of the N-H bond is enhanced by the interaction.[1]
Key Signatures and Interpretation:
-
¹H NMR Chemical Shift (δH): The pyrrole N-H proton signal is significantly shifted downfield in both isomers compared to a non-hydrogen-bonded pyrrole N-H. This effect is more pronounced in the Z-isomer due to the stronger N-H···O interaction. The high-frequency shift in the E-isomer is approximately 1 ppm.[1]
-
¹J(N,H) Coupling Constant: The magnitude of the ¹J(N,H) coupling constant increases upon hydrogen bond formation. In the E-isomer, this increase is about 3 Hz.[1] The Z-isomer exhibits an even greater increase, further confirming that the N-H···O bond is stronger than the N-H···N bond.[1]
| Parameter | E-Isomer (N-H···N) | Z-Isomer (N-H···O) | Rationale |
| N-H Proton Shift (δH) | ~11.0 - 11.5 ppm | > 11.5 ppm | Increased deshielding from stronger H-bond.[1] |
| ΔδH (vs. anti) | ~1 ppm | > 1 ppm | The Z-isomer's H-bond is stronger.[1] |
| ¹J(N,H) | Increased (~3 Hz) | Further Increased | Bond polarization enhances s-character.[1] |
| Note: Exact values are solvent-dependent. Data synthesized from literature findings. |
Experimental Protocol: 1D ¹H and 2D ¹H-¹⁵N HSQC NMR Analysis
Objective: To identify the E and Z isomers and quantify the parameters of the intramolecular hydrogen bond.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the pyrrole-2-carbaldehyde oxime sample in 0.6 mL of a dry, aprotic NMR solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous as its own residual water peak does not exchange as rapidly with the N-H proton as protic solvents would, preserving the N-H signal.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹⁵N detection.
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Acquire a standard 1D ¹H spectrum to identify all proton resonances.
-
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover a range from -1 to 14 ppm.
-
Use a 30° pulse angle and a relaxation delay (d1) of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
Identify the broad singlet in the >10 ppm region corresponding to the pyrrole N-H. Note the chemical shifts for the two isomers.
-
-
¹H-¹⁵N HSQC Acquisition:
-
Use a standard pulse sequence for ¹H-¹⁵N HSQC (e.g., hsqcedetgp).
-
Set the ¹H spectral width as above. Set the ¹⁵N spectral width to cover the expected range for pyrrole and oxime nitrogens.
-
Optimize the experiment for an average ¹J(N,H) coupling of ~95 Hz.
-
Acquire a sufficient number of scans to achieve good signal-to-noise in the 2D spectrum.
-
-
Data Analysis:
-
Process the 2D spectrum with appropriate window functions.
-
Identify the cross-peaks corresponding to the N-H correlations for both E and Z isomers. This allows for the unambiguous assignment of the ¹⁵N chemical shift for each pyrrole nitrogen.
-
The ¹J(N,H) coupling constant can be measured from a high-resolution 1D ¹H spectrum or specialized 2D experiments if needed. Compare the values for the two isomers.
-
Self-Validation: The consistency between the observed downfield shift of the N-H proton and the increased ¹J(N,H) coupling constant provides a self-validating system. The more downfield-shifted proton should correlate with the nitrogen having the larger coupling constant, confirming the stronger hydrogen bond.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Signature
FTIR spectroscopy detects the vibrational modes of bonds. Hydrogen bonding weakens the N-H covalent bond, which lowers its stretching frequency (a "red shift") and typically broadens the absorption band.[4][5]
Causality Behind Experimental Choice: The position of the ν(N-H) stretching band is highly sensitive to the bond's environment. In a "free" N-H group, this band appears sharp and at a higher wavenumber. When involved in a hydrogen bond, the bond elongates and weakens, requiring less energy to vibrate, thus shifting the absorption to a lower wavenumber. The strength of the hydrogen bond is directly proportional to the magnitude of this red shift.
Key Signatures and Interpretation:
-
ν(N-H) Band Position: A broad absorption band at a lower frequency (e.g., 3200-3400 cm⁻¹) compared to the free N-H stretch (~3450-3500 cm⁻¹).
-
Isomer Differentiation: The Z-isomer, with its stronger N-H···O bond, is expected to show a more significant red shift (a lower ν(N-H) frequency) than the E-isomer.
-
Intra- vs. Intermolecular: A dilution study is essential. If the hydrogen bond is intramolecular, the relative intensity of the red-shifted band will remain constant upon dilution in a non-polar solvent. If it were intermolecular, the band would decrease in favor of the "free" N-H band as the molecules are separated.[6]
Experimental Protocol: FTIR Dilution Study
Objective: To confirm the intramolecular nature of the N-H···X hydrogen bond.
-
Stock Solution: Prepare a concentrated stock solution (~0.1 M) of pyrrole-2-carbaldehyde oxime in a dry, inert solvent (e.g., carbon tetrachloride, CCl₄, or dichloromethane).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.01 M, 0.005 M, 0.001 M).
-
Spectrum Acquisition:
-
Use a matched pair of IR cells with a fixed path length (e.g., 1 mm).
-
Acquire a background spectrum of the pure solvent.
-
Acquire the IR spectrum for each dilution, ensuring the absorbance is within the linear range of the detector.
-
-
Data Analysis:
-
Normalize the spectra (e.g., to a C-H stretching band that is unaffected by hydrogen bonding).
-
Observe the N-H stretching region (~3000-3600 cm⁻¹).
-
Validation: For an intramolecular hydrogen bond, the position and relative area of the broad, hydrogen-bonded N-H peak will not change with concentration. The absence of a new, sharp peak appearing at higher wavenumbers upon dilution confirms the interaction is intramolecular.
-
Caption: Workflow for spectroscopic validation of intramolecular hydrogen bonding.
Part 3: Computational Chemistry: The Theoretical Foundation
While spectroscopy provides experimental proof, computational modeling offers a powerful lens to understand the underlying energetics and electronic nature of these interactions.
Causality Behind Method Choice: Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are chosen for their proven ability to accurately model non-covalent interactions like hydrogen bonds at a reasonable computational cost.[1] Natural Bond Orbital (NBO) analysis is a subsequent step that deconstructs the calculated wave function to provide a chemically intuitive picture of bonding, including charge transfer and electrostatic contributions.[1]
Key Insights from Calculations:
-
Energetics: Calculations confirm that while the anti conformations are sterically less hindered and thus lower in absolute energy, the stabilization energy afforded by the intramolecular hydrogen bond (~3.5 kcal/mol) makes the syn conformer the predominantly observed species in solution.[1]
-
Geometric Parameters: Computation provides precise bond lengths and angles for the hydrogen bonds (e.g., N-H distance, H···A distance, N-H···A angle, where A is the acceptor N or O).
-
NBO Analysis: This method reveals a critical distinction between the isomers.
-
The N-H···N bond in the E-isomer is characterized as a predominantly electrostatic interaction .[1]
-
The N-H···O bond in the Z-isomer shows a significant charge transfer component from an oxygen lone pair (n) to the antibonding orbital of the N-H bond (σ*N-H).[1] This orbital interaction signifies a more covalent character and explains the greater strength of this bond.
-
| Parameter | E-Isomer (N-H···N) | Z-Isomer (N-H···O) |
| H-Bond Energy (calc.) | ~3.0 - 4.0 kcal/mol | ~4.0 - 5.5 kcal/mol |
| H···Acceptor Distance | Shorter | Longer (than covalent) |
| N-H···Acceptor Angle | Approaching 180° | Approaching 180° |
| NBO Interaction | Electrostatic | Charge Transfer (n → σ*) |
| Note: Values are representative and depend on the level of theory and basis set used. |
Conclusion: A Synergistic Approach to Molecular Understanding
The study of intramolecular hydrogen bonding in pyrrole-2-carbaldehyde oxime is a prime example of modern chemical analysis, where no single technique tells the whole story. The molecule exists as E and Z isomers, both of which are locked into a syn conformation by a stabilizing intramolecular hydrogen bond.
-
NMR spectroscopy confirms the presence of this bond through proton deshielding and increased N-H coupling constants, establishing the greater strength of the Z-isomer's N-H···O bond.
-
FTIR spectroscopy provides complementary evidence through the red-shifting of the N-H vibrational frequency and confirms the intramolecular nature of the interaction via dilution studies.
-
Computational chemistry underpins these experimental findings, quantifying the bond energies and, through NBO analysis, revealing the fundamental electronic differences between the electrostatic N-H···N interaction and the charge-transfer-mediated N-H···O bond.[1]
For the drug development professional, this comprehensive understanding is invaluable. The conformational rigidity imposed by this hydrogen bond significantly reduces the molecule's flexibility, pre-organizing it for potential receptor binding. The exposed atoms of the hydrogen bond (the pyrrole N-H and the oxime N/O) also present distinct sites for further intermolecular interactions, directly influencing the molecule's pharmacokinetic and pharmacodynamic profiles. This guide demonstrates that a rigorous, multi-faceted investigation of such fundamental forces is essential for the rational design of next-generation therapeutics.
References
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Afonin, A. V., Ushakov, I. A., Pavlov, D. V., Ivanov, A. V., & Mikhaleva, A. I. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 48(9), 685-692. [Link]
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Trofimov, B. A., & Mikhaleva, A. I. (2012). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 48(1), 10-36. (Note: This is a review article that may cite relevant primary sources). [Link]
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Iwanaga, T., & Kobayashi, J. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2631. [Link]
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Afonin, A. V., Ushakov, I. A., Pavlov, D. V., & Mikhaleva, A. I. (2010). Structure of E- and Z-pyrrole-2-carbaldehyde oximes 1. ResearchGate. [Link]
-
Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]
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PubChem. (n.d.). 1H-pyrrole-2-carbaldehyde oxime. PubChem Compound Database. Retrieved from [Link]
-
Kaye, P. T., Macrae, R., Meakins, G. D., & Patterson, C. H. (1980). An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1631-1635. [Link]
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Ivanov, A. V., et al. (2011). 1-Vinylpyrrole-2-carbaldehyde oximes: Synthesis, isomerization, and spectral properties. Russian Journal of Organic Chemistry, 47(9), 1367-1375. [Link]
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Rana, M., & Chowdhury, P. (2017). Effects of Hydrogen Bonding Between pyrrole-2-carboxaldehyde and Nearest Polar and Nonpolar Environment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 185, 24-32. [Link]
- Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (General reference for H-bond theory).
-
Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(8), 2409. [Link]
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Fayer, M. D. (2009). Formation and Dissociation of Intra-Intermolecular Hydrogen-Bonded Solute-Solvent Complexes. The Journal of Physical Chemistry B, 113(31), 10731–10740. [Link]
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Ohno, M., et al. (1991). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. Journal of Medicinal Chemistry, 34(6), 1885-1891. [Link]
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A Comprehensive Technical Guide to the Solubility of 1H-pyrrole-2-carbaldehyde oxime in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the solubility characteristics of 1H-pyrrole-2-carbaldehyde oxime, a molecule of significant interest in medicinal chemistry and organic synthesis. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating active pharmaceutical ingredients. This document moves beyond a simple listing of solvents, offering a predictive model based on Hansen Solubility Parameters (HSP) to empower researchers with a rational approach to solvent selection.
The Molecular Profile of this compound: A Precursor to Understanding its Solubility
This compound possesses a unique molecular architecture that dictates its interactions with its environment. The molecule, with the chemical formula C₅H₆N₂O, integrates several key functional groups that contribute to its overall polarity and capacity for intermolecular interactions[1][2].
-
The Pyrrole Ring: This aromatic heterocycle is moderately polar and can participate in π-π stacking interactions. The N-H group within the ring is a crucial hydrogen bond donor.
-
The Carbaldehyde Oxime Group: The C=N-OH functionality is highly polar and is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (the -OH group) and an acceptor (the nitrogen and oxygen lone pairs). The presence of E/Z isomers can also influence crystal packing and, consequently, solubility[3].
The interplay of these features suggests a nuanced solubility profile, with the potential for significant interaction with both polar and moderately non-polar solvents. A computed XLogP3 value of 0.9 indicates a degree of lipophilicity, suggesting it will not be exclusively soluble in highly polar solvents[1].
A Predictive Framework: Hansen Solubility Parameters (HSP)
To move beyond the qualitative principle of "like dissolves like," we employ the Hansen Solubility Parameter (HSP) model. This powerful predictive tool deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, including our compound of interest and various solvents, can be assigned a unique set of [δD, δP, δH] coordinates in a three-dimensional "Hansen space"[4]. The fundamental principle of HSP is that substances with similar coordinates are likely to be miscible. The "distance" (Ra) between two substances in Hansen space is a quantitative measure of their affinity, calculated as follows:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value signifies a higher likelihood of solubility.
Estimated Hansen Solubility Parameters for this compound
The molecule can be broken down into the following groups: a pyrrole ring, a methine group (>CH-), and a carbaldehyde oxime group (-CH=NOH). Based on established group contribution values, the estimated HSP for this compound are:
-
δD: 18.5 MPa½
-
δP: 12.0 MPa½
-
δH: 14.0 MPa½
Predicted Solubility Profile in Common Organic Solvents
Using the estimated HSP for this compound, we can predict its solubility in a range of common organic solvents. The following table presents the HSP for various solvents and the calculated Ra, providing a ranked prediction of solubility. Solvents with a lower Ra are predicted to be better solvents for this compound.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.0 | Excellent |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.5 | Excellent |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 7.0 | Very Good |
| Pyridine | 19.0 | 8.8 | 5.9 | 8.8 | Good |
| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 11.6 | Moderate |
| Acetone | 15.5 | 10.4 | 7.0 | 8.4 | Good |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 9.4 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 10.3 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 7.6 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 8.2 | Good |
| Methanol | 15.1 | 12.3 | 22.3 | 9.5 | Good |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.6 | Moderate |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 9.3 | Good |
| Chloroform | 17.8 | 3.1 | 5.7 | 12.2 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 16.3 | Poor |
| Hexane | 14.9 | 0.0 | 0.0 | 22.0 | Poor |
| Water | 15.5 | 16.0 | 42.3 | 29.1 | Very Poor |
Disclaimer: These are predicted values and should be experimentally verified.
Causality of Predicted Solubility: A Deeper Dive
The predicted solubility profile can be rationalized by considering the specific intermolecular interactions at play:
-
High Solubility in Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents have significant δP and moderate δH values, closely matching those of the oxime. They are excellent hydrogen bond acceptors and can effectively solvate the polar C=N-OH group and the pyrrole N-H.
-
Good Solubility in Alcohols (Isopropanol, Ethanol, Methanol): Alcohols are both hydrogen bond donors and acceptors, allowing for strong interactions with the oxime.
-
Moderate Solubility in Ethers and Esters (Dioxane, THF, Ethyl Acetate): These solvents are primarily hydrogen bond acceptors. Their ability to solvate the oxime is good but less effective than that of protic or polar aprotic solvents.
-
Poor Solubility in Non-polar Solvents (Toluene, Hexane): The large disparity in all three Hansen parameters leads to a large Ra value and, consequently, poor solubility. These solvents cannot effectively overcome the strong self-association of the oxime molecules through hydrogen bonding and dipole-dipole interactions.
-
Very Poor Solubility in Water: While water has a high capacity for hydrogen bonding, its overall HSP coordinates are very distant from those of the oxime, particularly in the dispersion component.
Experimental Protocol for Solubility Determination
To validate the predicted solubility and obtain precise quantitative data, the following experimental protocol is recommended. This method is a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
For finely suspended solids, centrifuge the vials at a moderate speed to achieve clear separation of the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Construct a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the saturated solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/L or mol/L using the determined concentration and the dilution factor.
-
Visualization of the Solubility Prediction Workflow
The following diagram illustrates the logical flow of predicting the solubility of this compound using Hansen Solubility Parameters.
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
Conclusion
The solubility of this compound is governed by its ability to participate in hydrogen bonding and polar interactions. The Hansen Solubility Parameter model provides a robust framework for predicting its solubility in a wide range of organic solvents. This guide offers both a theoretical understanding and a practical, experimentally verifiable approach to solvent selection, empowering researchers to make informed decisions in their synthetic and formulation endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Afantitis, A., et al. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 589-603. Available at: [Link]
-
Kolehmainen, E., et al. (2005). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 43(11), 909-917. Available at: [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
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Abbott, S. (n.d.). Hansen Solubility Parameters. Practical Adhesion Science. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
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Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568-585. Available at: [Link]
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Stefanis, E., & Panayiotou, C. (2012). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis and Evaluation of Novel Pt(II) Complexes with Pyrrole Oxime Ligands
Abstract: Platinum-based chemotherapeutics are cornerstones in the treatment of various cancers.[1] However, their clinical efficacy is often hampered by severe side effects and the development of drug resistance.[2][3][4] This has spurred extensive research into new platinum complexes with improved pharmacological profiles. This guide provides a comprehensive framework for the rational design, synthesis, characterization, and in vitro evaluation of novel Platinum(II) complexes featuring pyrrole oxime ligands. These ligands are of particular interest due to their versatile coordination chemistry and the inherent biological relevance of the pyrrole motif.[5] By modifying the ligand architecture, researchers can fine-tune the steric and electronic properties of the resulting Pt(II) complexes, potentially leading to compounds that can overcome cisplatin resistance.[6] This document details robust, field-proven protocols, explains the scientific rationale behind key experimental steps, and establishes a self-validating workflow from initial synthesis to preliminary biological assessment.
Rationale and Design Strategy
The foundational mechanism of action for platinum anticancer drugs like cisplatin involves the formation of covalent adducts with nuclear DNA, primarily at the N7 position of guanine bases.[1][3] This interaction distorts the DNA helix, inhibits replication and transcription, and ultimately triggers apoptosis in rapidly dividing cancer cells.[7] The limitations of current platinum drugs necessitate the exploration of new chemical spaces.
Why Pyrrole Oxime Ligands?
-
Strong Chelation: Pyrrole oximes can act as bidentate ligands, coordinating to the Pt(II) center through both a nitrogen atom (from the pyrrole or oxime group) and an oxygen atom (from the oxime group). This chelation effect enhances the thermodynamic stability of the complex.
-
Modulable Properties: The pyrrole ring and the oxime substituent can be readily functionalized. This allows for systematic modification of the complex's lipophilicity, which influences cellular uptake, and its electronic properties, which can affect reactivity with biological targets.
-
Novel Mechanism Potential: While DNA remains a primary target, structurally distinct Pt(II) complexes may exhibit different modes of action, such as targeting other cellular components or evading the resistance mechanisms that affect cisplatin.[8] Complexes with oxime ligands have been shown to possess strong anticancer activities, sometimes without interacting with DNA in a cisplatin-like manner.[6]
Experimental Workflows and Protocols
The overall process involves a multi-stage workflow, from the initial synthesis of the organic ligand to the final biological evaluation of the platinum complex.
Caption: Overall experimental workflow.
Protocol 1: Synthesis of a Pyrrole-2-Carbaldoxime Ligand
This protocol describes a standard condensation reaction to form the oxime ligand from its corresponding aldehyde. The Knorr pyrrole synthesis offers an alternative route for creating more substituted pyrrole rings from oxime precursors.[5][9]
Materials:
-
Pyrrole-2-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of pyrrole-2-carboxaldehyde in 30 mL of 95% ethanol.
-
Hydroxylamine Solution: In a separate beaker, prepare a solution of 0.8 g of hydroxylamine hydrochloride and 1.3 g of sodium acetate in 10 mL of deionized water.
-
Scientific Rationale: Hydroxylamine is provided as a stable hydrochloride salt. The base (sodium acetate) is required to generate the free hydroxylamine nucleophile in situ, which then reacts with the aldehyde.
-
-
Reaction: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution dropwise with continuous stirring at room temperature.
-
Reflux: Fit the flask with a condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated solution into 100 mL of cold deionized water. A precipitate should form.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from an ethanol/water mixture to obtain pure pyrrole-2-carbaldoxime as a crystalline solid.
-
Characterization: Dry the product under vacuum and characterize it using FTIR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity before proceeding.
Protocol 2: Synthesis of Dichloro(pyrrole-2-carbaldoxime)platinum(II)
This protocol details the coordination of the synthesized ligand to a Pt(II) center using a common and accessible platinum salt, potassium tetrachloroplatinate(II).[10][11]
Caption: General synthesis pathway for Pt(II) complex.
Materials:
-
Pyrrole-2-carbaldoxime (Ligand, L)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Procedure:
-
Platinum Solution: Dissolve 415 mg (1.0 mmol) of K₂PtCl₄ in 20 mL of deionized water in a 100 mL round-bottom flask. Stir until fully dissolved.
-
Ligand Solution: Dissolve 244 mg (2.0 mmol) of the pyrrole-2-carbaldoxime ligand in 20 mL of DMF.
-
Scientific Rationale: A 2:1 ligand-to-metal molar ratio is often used initially, assuming the ligand will act as a bidentate chelate, displacing two chloride ions. The actual stoichiometry should be confirmed by characterization. DMF is used to ensure the organic ligand is fully solubilized.
-
-
Reaction: Add the ligand solution dropwise to the stirring aqueous solution of K₂PtCl₄. A color change or precipitate formation may be observed.
-
Heating: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as some Pt(II) complexes can be light-sensitive.
-
Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, slowly add cold deionized water to induce precipitation.
-
Washing: Wash the collected solid sequentially with deionized water (to remove unreacted K₂PtCl₄ and KCl byproduct), a small amount of cold ethanol, and finally diethyl ether (to aid in drying).
-
Drying: Dry the final Pt(II) complex in a vacuum desiccator.
Comprehensive Characterization of the Pt(II) Complex
Thorough characterization is essential to confirm the structure, composition, and purity of the newly synthesized complex.
| Technique | Purpose | Expected Observations / Key Insights |
| Elemental Analysis (C,H,N) | Confirms the empirical formula of the complex. | Experimental percentages should match calculated values for the proposed [Pt(L)Cl₂] structure within ±0.4%. |
| FTIR Spectroscopy | Confirms ligand coordination to the metal center. | Shift of the ν(C=N) and ν(N-O) bands of the oxime group upon coordination.[10][12] Appearance of new bands in the far-IR region (typically < 500 cm⁻¹) corresponding to ν(Pt-N) and ν(Pt-O). |
| ¹H, ¹³C NMR Spectroscopy | Provides information on the ligand's structure in the complex. | Deshielding (downfield shift) of pyrrole and oxime protons/carbons upon coordination to the electron-deficient platinum center. |
| ¹⁹⁵Pt NMR Spectroscopy | Confirms the platinum coordination environment. | A single resonance indicates the presence of one platinum species in solution. The chemical shift is indicative of the coordination sphere (e.g., N, O, Cl donors).[11][13] |
| ESI-Mass Spectrometry | Determines the molecular weight of the complex. | Observation of the molecular ion peak [M]⁺ or adducts like [M+Na]⁺ corresponding to the calculated mass of the complex.[14] |
| X-ray Crystallography | Provides definitive 3D molecular structure. | Unambiguously determines the coordination geometry (e.g., square planar), bond lengths, bond angles, and intermolecular interactions.[12][15][16] |
Application Note: In Vitro Cytotoxicity Screening
The primary application for these novel complexes is in cancer therapy. The MTT assay is a robust, colorimetric method for assessing a compound's ability to inhibit cell proliferation.[17] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[18]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, A2780 ovarian)
-
Cisplatin-resistant cell line (e.g., A2780cisR)
-
Non-cancerous cell line (e.g., MCF-12A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized Pt(II) complex, free ligand, and cisplatin (as a control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test compounds (novel Pt(II) complex, free ligand, cisplatin) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "untreated" (medium only) and "vehicle" (medium with DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
Scientific Rationale: A 48-72 hour incubation period allows for multiple cell doubling times, ensuring that the antiproliferative effects of the compounds can be observed.
-
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Interpreting Results
A successful novel Pt(II) complex would ideally exhibit the following characteristics, which can be summarized in a data table for clear comparison.
| Compound | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | A2780cisR (IC₅₀, µM) | MCF-12A (IC₅₀, µM) | Selectivity Index (SI) * |
| Novel Pt(II) Complex | Low value | Low value | Low value (<< Cisplatin) | High value | > 1 |
| Cisplatin (Control) | Ref. value | Ref. value | High value | Ref. value | ~ 1 |
| Pyrrole Oxime Ligand | High value (>100) | High value (>100) | High value (>100) | High value (>100) | N/A |
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells.
Trustworthiness of the Protocol: This workflow is self-validating. The characterization data from each step confirms the identity and purity of the materials for the next. The biological assay includes positive (cisplatin) and negative (free ligand, vehicle) controls to ensure the observed cytotoxicity is a direct result of the novel Pt(II) complex and is of significant potency. A low IC₅₀ value in the resistant cell line would be a strong indicator that the new complex can overcome cisplatin resistance mechanisms.[6]
References
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Jamieson, E. R., & Lippard, S. J. (1999). The mechanism of action of platinum anticancer agents—what do we really know about it?. Chemical reviews, 99(9), 2467-2498. [Link]
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Wikipedia contributors. (2024, January 8). Platinum-based antineoplastic. In Wikipedia, The Free Encyclopedia. [Link]
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Graham, D. J., et al. (2018). Studies of the Mechanism of Action of Platinum(II) Complexes with Potent Cytotoxicity in Human Cancer Cells. Molecules, 23(10), 2633. [Link]
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Kasparkova, J., et al. (2002). MECHANISMS OF EFFECTS OF PLATINUM (II) AND (IV) COMPLEXES. COMPARISON OF CISPLATIN AND OXALIPLATIN WITH SATRAPLATIN AND LA-12. Sborník lékar̆ský, 103(2), 105-117. [Link]
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He, L., et al. (2020). Photoactivatable Platinum-Based Anticancer Drugs: Mode of Photoactivation and Mechanism of Action. Molecules, 25(21), 5214. [Link]
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Sayin, K., & Karakaş, D. (2018). Computational investigations of trans-platinum(II) oxime complexes used as anticancer drug. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 188, 537-546. [Link]
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Johnstone, T. C., & Lippard, S. J. (2014). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Anticancer Research, 34(1), 47-52. [Link]
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ResearchGate. (n.d.). Structures of the platinum(II) oxime complexes under investigation. [Link]
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Ang, Q. Y., et al. (2021). Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes. International Journal of Molecular Sciences, 22(19), 10793. [Link]
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Khanye, S. D., et al. (2020). New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity. ACS Omega, 5(25), 15486–15501. [Link]
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Khanye, S. D., et al. (2020). New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity. ACS Omega, 5(25), 15486–15501. [Link]
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Demertzis, M. A., et al. (2022). “Non-Classical” Platinum Complexes: A Concise Review. Molecules, 27(19), 6296. [Link]
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A. S. (2014, March 7). How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? ResearchGate. [Link]
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Kinzhalov, M. A., et al. (2023). Synthesis and Characterization of Pt(II) and Pd(II) Complexes with Planar Aromatic Oximes. Inorganics, 11(3), 122. [Link]
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Samsonenko, D. G., et al. (2022). Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis. Crystals, 12(12), 1716. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Methods in Molecular Biology (Vol. 731, pp. 237–245). Humana Press. [Link]
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Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 1-5. [Link]
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Wiśniewska, J., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5650. [Link]
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Wikipedia contributors. (2023, April 29). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Scientific Research Publishing. (n.d.). Platinum Complex; X-Ray Analysis; Crystal Structure; Phase Transition. Scirp.org. [Link]
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Pazderski, L., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. International Journal of Molecular Sciences, 23(7), 3538. [Link]
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Vícha, J. (2013). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Masaryk University. [Link]
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Liu, H. K., et al. (2007). Synthesis, Characterization, and Interaction With Biomolecules of Platinum(II) Complexes With Shikimic Acid-Based Ligands. Journal of Biological Inorganic Chemistry, 12(5), 693–707. [Link]
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Duan, X. H., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2636. [Link]
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The Strategic Conversion of Porphyrins: Application of 1H-Pyrrole-2-Carbaldehyde Oxime in the Synthesis of Meso-Cyanoporphyrins
Introduction: Beyond the Core Synthesis
Porphyrins, with their characteristic tetrapyrrolic macrocycle, are fundamental to a vast array of biological functions and technological applications, from oxygen transport in heme to light-harvesting in chlorophyll.[1] The synthetic versatility of porphyrins allows for the introduction of a wide range of functional groups at the periphery of the macrocycle, which in turn modulates their electronic, catalytic, and therapeutic properties. While the foundational synthesis of the porphyrin core is well-established through methods like the Rothemund, Adler-Longo, and Lindsey reactions, the subsequent functionalization of the meso-positions offers a powerful strategy for fine-tuning these properties.[2][3]
This application note delves into a specific and elegant post-synthetic modification: the use of a meso-formylporphyrin derivative, which upon reaction with hydroxylamine, forms a meso-(1H-pyrrole-2-carbaldehyde oxime)-like linkage. This oxime functionality serves as a pivotal intermediate for the synthesis of meso-cyanoporphyrins. The introduction of the cyano group, a strong electron-withdrawing substituent, significantly alters the photophysical and electrochemical characteristics of the porphyrin, making it a valuable synthon for advanced materials and drug development. We will explore the causality behind this synthetic choice, provide a detailed experimental protocol, and discuss the interpretation of the resulting data.
Mechanism and Rationale: The Oxime as a Gateway to Cyano Functionality
The direct introduction of a cyano group at the meso-position of a porphyrin is not a trivial synthetic step. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich porphyrin metal complexes, yielding meso-formylporphyrins.[4][5] This formyl group then provides a versatile handle for further chemical transformations.
The conversion of the aldehyde functionality of a meso-formylporphyrin to an oxime is a classic condensation reaction with hydroxylamine. This step is crucial as the oxime is an excellent precursor for dehydration to a nitrile. The overall synthetic strategy can be visualized as a three-stage process:
-
Formylation: Introduction of a formyl group at a meso-position of a suitable porphyrin, often a metalloporphyrin to control reactivity.
-
Oximation: Conversion of the meso-formyl group to a meso-aldoxime.
-
Dehydration: Elimination of water from the oxime to yield the target meso-cyanoporphyrin.[6]
The rationale for this multi-step approach lies in its efficiency and selectivity. The dehydration of aldoximes to nitriles is a well-established transformation in organic synthesis, with a variety of effective dehydrating agents available, ranging from acid anhydrides to Burgess-type reagents.[7] This indirect route avoids harsh conditions that might degrade the sensitive porphyrin macrocycle.
Figure 1: Workflow for the synthesis of meso-cyanoporphyrins.
Detailed Experimental Protocol
This protocol details the synthesis of meso-cyanooctaethylporphyrin from nickel(II) octaethylporphyrin, a representative example of this transformation.
Part 1: Synthesis of meso-Formyl-octaethylporphyrin Nickel(II)
This procedure is adapted from established Vilsmeier-Haack formylation methods for porphyrins.[4]
Materials:
-
Nickel(II) Octaethylporphyrin (NiOEP)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to anhydrous N,N-dimethylformamide (5 mL) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.
-
Dissolve Nickel(II) Octaethylporphyrin (1 equivalent) in anhydrous dichloromethane (50 mL).
-
Slowly add the NiOEP solution to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC (silica, DCM). The formation of a more polar, red-purple spot indicates the product.
-
Once the reaction is complete, carefully pour the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess reagents.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with dichloromethane to afford the meso-formyl-octaethylporphyrin nickel(II) as a purple solid.
Part 2: Synthesis of meso-(Octaethylporphyrin-carbaldehyde oxime) Nickel(II)
Materials:
-
meso-Formyl-octaethylporphyrin Nickel(II)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the meso-formyl-octaethylporphyrin nickel(II) (1 equivalent) in a mixture of pyridine (20 mL) and dichloromethane (20 mL).
-
Add an excess of hydroxylamine hydrochloride (10 equivalents) to the solution.
-
Reflux the reaction mixture for 1-2 hours, monitoring by TLC (silica, DCM/ethyl acetate 9:1). The oxime product will be slightly more polar than the starting aldehyde.
-
After cooling, add water to the reaction mixture and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the crude oxime. This product is often used in the next step without further purification.
Part 3: Synthesis of meso-Cyano-octaethylporphyrin Nickel(II)
This step involves the dehydration of the oxime.[6]
Materials:
-
meso-(Octaethylporphyrin-carbaldehyde oxime) Nickel(II)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the crude oxime from Part 2 in pyridine (30 mL).
-
Add acetic anhydride (10 mL) to the solution.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC (silica, DCM), looking for the disappearance of the oxime spot and the formation of a new, less polar spot corresponding to the cyanoporphyrin.
-
Cool the reaction mixture to room temperature and carefully pour it into an ice-cold saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to obtain the meso-cyano-octaethylporphyrin nickel(II) as a crystalline purple solid.
Figure 2: Chemical transformation from meso-formyl to meso-cyano porphyrin.
Data Interpretation and Troubleshooting
The progress of the reactions and the identity of the products can be confirmed by a combination of spectroscopic techniques.
| Compound | Expected Yield | UV-Vis (in CH₂Cl₂) Soret Band (nm) | ¹H NMR (in CDCl₃) Key Signals (ppm) |
| meso-Formyl-NiOEP | 70-85% | ~415 | ~11.5 (s, 1H, -CHO), 9.5-10.0 (m, 3H, meso-H), 3.8-4.1 (m, 16H, -CH₂-), 1.8-2.0 (t, 24H, -CH₃) |
| meso-Oxime-NiOEP | >90% | ~412 | ~9.0 (s, 1H, -CH=NOH), 9.6-10.1 (m, 3H, meso-H), 3.8-4.1 (m, 16H, -CH₂-), 1.8-2.0 (t, 24H, -CH₃) |
| meso-Cyano-NiOEP | 60-75% | ~420 | 9.7-10.2 (m, 3H, meso-H), 3.8-4.1 (m, 16H, -CH₂-), 1.8-2.0 (t, 24H, -CH₃). No aldehyde or oxime proton signal. |
UV-Vis Spectroscopy: The electronic absorption spectrum of a porphyrin is highly sensitive to the nature of its peripheral substituents. The introduction of the electron-withdrawing cyano group at a meso-position typically results in a red-shift of the Soret band compared to the formyl precursor, indicating a change in the electronic structure of the macrocycle.
¹H NMR Spectroscopy: The disappearance of the characteristic aldehyde proton signal (around 11.5 ppm) and the appearance of the oxime proton signal (around 9.0 ppm) is a clear indicator of the successful oximation. In the final product, both of these signals will be absent, confirming the formation of the nitrile. The signals for the remaining meso-protons and the ethyl groups will also experience slight shifts due to the changing electronic environment.
Troubleshooting:
-
Incomplete Formylation: If the starting NiOEP is still present after the Vilsmeier-Haack reaction, extend the reaction time or use a slight excess of the Vilsmeier reagent. Ensure all reagents and solvents are anhydrous.
-
Low Yield in Dehydration: Incomplete conversion of the oxime to the nitrile can occur if the dehydrating agent is not sufficiently reactive or if the reaction time is too short. Acetic anhydride is generally effective, but other reagents like trifluoroacetic anhydride or Burgess reagent can be employed for more stubborn cases. Ensure the oxime is dry before proceeding.
-
Product Decomposition: Porphyrins can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixtures promptly during workup and avoid prolonged exposure to strong light.
Conclusion
The use of this compound, or more accurately, the in situ formation of a porphyrin-based aldoxime at a meso-position, represents a key strategic step in the synthesis of meso-cyanoporphyrins. This application note outlines a reliable protocol for this transformation, highlighting the rationale behind the multi-step approach. The ability to introduce a cyano group provides researchers and drug development professionals with a powerful tool to modulate the properties of porphyrins, paving the way for the development of novel photosensitizers, catalysts, and molecular materials.
References
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MDPI. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Available at: [Link]
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ResearchGate. (n.d.). Chemistry of meso -formly-porphyrin oximes. An elegant synthesis of meso -cyanoporphyrins. Available at: [Link]
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ResearchGate. (n.d.). Dehydration of aldoximes and amides into corresponding nitriles. Available at: [Link]
-
Encyclopedia.pub. (2023). Meso-Formylporphyrins. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Large-Scale Green Synthesis of Porphyrins. Available at: [Link]
-
PubMed. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Available at: [Link]
-
ResearchGate. (n.d.). Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles. Available at: [Link]
-
MDPI. (2023). Meso-Formyl, Vinyl, and Ethynyl Porphyrins—Multipotent Synthons for Obtaining a Diverse Array of Functional Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Chemistry of Oximes of meso-Formylporphyrins. Opening of the Porphyrin Macrocycle into Tripyrrolylisoxazoles. The Revised Structure of “Isophlorins”. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Available at: [Link]
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ResearchGate. (n.d.). Substitution effects on the UV–vis and 1H NMR spectra of the dications of meso and/or β substituted porphyrins with trifluoroacetic acid: Electron-deficient porphyrins compared to the electron-rich ones. Available at: [Link]
-
TSI Journals. (n.d.). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Syntheses and Functionalizations of Porphyrin Macrocycles. Available at: [Link]
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MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]
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ResearchGate. (n.d.). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). Available at: [Link]
-
National Center for Biotechnology Information. (2023). Porphyrin-Based Compounds: Synthesis and Application. Available at: [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Metal Complexes of Pyrrole Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent development of novel therapeutic strategies.[1] Traditional organic antibiotics are facing diminishing efficacy as pathogens evolve, creating a critical need for new classes of compounds with unconventional mechanisms of action.[2] Metal complexes, particularly those derived from heterocyclic ligands like pyrrole, have emerged as a promising frontier in this endeavor.[3] The pyrrole nucleus is a key structural motif in numerous biologically active natural products and synthetic drugs, valued for its versatile chemical properties and ability to engage in biological interactions.[3]
When complexed with transition metals such as copper, zinc, cobalt, or nickel, pyrrole derivatives, especially Schiff bases, exhibit enhanced antimicrobial properties.[4][5] This enhancement is often attributed to the principles of chelation theory, which posits that the coordination of a metal ion to a ligand can increase the lipophilicity of the complex.[1][2] This increased lipophilicity facilitates the permeation of the complex across the lipid-rich membranes of microbial cells, thereby increasing its bioavailability at intracellular targets.[1] Furthermore, the metal center itself can introduce novel mechanisms of action, including the generation of reactive oxygen species (ROS), disruption of cellular enzymatic processes, and interaction with microbial DNA.[5][6]
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and evaluation of the antimicrobial and cytotoxic properties of metal complexes derived from pyrrole. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for the systematic investigation of these promising therapeutic candidates.
Part 1: Synthesis and Characterization of Pyrrole-Based Metal Complexes
The journey from concept to a viable antimicrobial candidate begins with the precise synthesis and thorough characterization of the metal complexes. The most common approach involves a two-step process: first, the synthesis of a pyrrole-based ligand, often a Schiff base, followed by its complexation with a selected metal salt.
Synthesis of Pyrrole-Based Schiff Base Ligands
Pyrrole-based Schiff bases are typically synthesized through the condensation reaction of a primary amine with a pyrrole-2-carboxaldehyde.[7] This reaction forms an azomethine or imine group (-C=N-), which is a crucial pharmacophore for biological activity and a key coordination site for metal ions.[8]
Caption: General workflow for the synthesis of pyrrole-based Schiff base metal complexes.
Protocol 1: Synthesis of a Pyrrole-Schiff Base Ligand [9]
-
Reactant Preparation: In a round-bottom flask, dissolve pyrrole-2-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Amine: To this solution, add a stoichiometric equivalent of the desired primary amine (e.g., p-toluidine).
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to catalyze the reaction. Fit the flask with a condenser and reflux the mixture for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator. The product can be further purified by recrystallization from a suitable solvent if necessary.
Synthesis of Metal Complexes
The synthesized Schiff base ligand is then reacted with a metal salt in a suitable solvent to form the desired metal complex.[7]
Protocol 2: Synthesis of a Metal Complex [10]
-
Ligand Solution: Dissolve the synthesized pyrrole-Schiff base ligand (e.g., 2 equivalents) in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂; 1 equivalent) in the same solvent.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating for a few hours. The formation of a colored precipitate often indicates the formation of the complex.
-
Isolation and Purification: Collect the precipitated metal complex by vacuum filtration, wash with the solvent to remove any unreacted starting materials, and dry.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes.
1.3.1 FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the ligand and to confirm the coordination of the ligand to the metal ion. A key indicator of successful complexation is a shift in the stretching frequency of the azomethine group (-C=N-).[11]
Protocol 3: FT-IR Analysis [11]
-
Sample Preparation: Prepare a KBr pellet of the dried ligand or metal complex.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Spectral Interpretation:
-
Compare the spectrum of the complex with that of the free ligand.
-
Look for a shift in the ν(C=N) band (typically around 1600-1625 cm⁻¹) to a lower wavenumber in the complex, which indicates the coordination of the azomethine nitrogen to the metal ion.[11]
-
The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, further confirming coordination.[12]
-
1.3.2 UV-Vis Spectroscopy
Electronic or UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help in deducing its geometry.[13][14]
Protocol 4: UV-Vis Analysis [15]
-
Sample Preparation: Prepare dilute solutions of the ligand and the metal complexes in a suitable solvent (e.g., DMSO or DMF).
-
Data Acquisition: Record the UV-Vis absorption spectra over a range of 200-800 nm.
-
Spectral Interpretation:
-
Ligand Spectra: The spectrum of the free ligand will typically show intense bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic rings and the imine group.
-
Complex Spectra: The spectra of the metal complexes will show the ligand-centered bands, which may be shifted. Additionally, new bands may appear in the visible region due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. The position of these bands can provide insights into the coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[13]
-
Part 2: Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized complexes is evaluated using standardized microbiological assays. The two most common methods are the agar well diffusion assay for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity.[16]
Caption: Workflow for the Agar Well Diffusion Assay.
Protocol 5: Agar Well Diffusion Assay [17][18][19]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly swab the entire surface of the MHA plates with the prepared bacterial inoculum.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.
-
Sample Loading: Add a fixed volume (e.g., 50-100 µL) of the test complex solution (dissolved in a suitable solvent like DMSO), a standard antibiotic (positive control), and the solvent alone (negative control) into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] This quantitative assay is crucial for comparing the potency of different compounds and is typically performed in a 96-well microtiter plate format, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21][22]
Protocol 6: Broth Microdilution MIC Assay [23][24]
-
Stock Solution Preparation: Prepare a stock solution of the test complex in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test complex in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation of Plate: Add the diluted bacterial inoculum to all wells containing the serially diluted complex. Include a positive control well (inoculum without complex) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the complex at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Table 1: Example of Antimicrobial Activity Data for Pyrrole-Based Metal Complexes
| Complex | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| [Cu(L)Cl₂] | S. aureus | 18 | 15.6 | [2] |
| E. coli | 15 | 31.2 | [2] | |
| [Ni(L)Cl₂] | S. aureus | 14 | 31.2 | [1] |
| E. coli | 12 | 62.5 | [1] | |
| [Zn(L)Cl₂] | S. aureus | 16 | 15.6 | [1] |
| E. coli | 13 | 31.2 | [1] | |
| Free Ligand (L) | S. aureus | 8 | >100 | [1] |
| E. coli | 7 | >100 | [1] |
Note: Data are hypothetical and for illustrative purposes. 'L' represents a generic pyrrole-based Schiff base ligand.
Part 3: In Vitro Cytotoxicity Assessment
A critical aspect of developing any new therapeutic agent is to assess its potential toxicity to human cells. The MTT assay is a widely used colorimetric method to evaluate the cytotoxicity of a compound by measuring its effect on cell viability.[25]
MTT Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[26] The amount of formazan produced is proportional to the number of living cells.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 7: MTT Cytotoxicity Assay [25][27][28]
-
Cell Culture: Culture a suitable human cell line (e.g., HEK293 for normal cells or a cancer cell line like HeLa) under appropriate conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test complexes in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the complexes. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the complex concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A higher IC₅₀ value indicates lower cytotoxicity.
Conclusion: A Path Forward
The protocols and application notes detailed in this guide provide a robust framework for the systematic evaluation of pyrrole-based metal complexes as potential antimicrobial agents. By following these methodologies, researchers can reliably synthesize and characterize novel compounds, quantify their antimicrobial efficacy, and assess their preliminary safety profile through in vitro cytotoxicity studies. The versatility of the pyrrole scaffold, combined with the diverse properties of transition metals, offers a rich chemical space for the discovery of new drugs to combat the growing threat of antimicrobial resistance.[6] A thorough and standardized approach to their evaluation is the first critical step in translating this potential into tangible therapeutic solutions.
References
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Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]
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Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. ResearchGate. [Link]
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JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]
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JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
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Barzowska, A., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(1), 26. [Link]
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Wang, Y., et al. (2023). Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. Molecules, 28(21), 7358. [Link]
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Singh, R. K., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Chemistry, 2021, 6642225. [Link]
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Rajalakshmi, R., & Rajavel, R. (2021). Antimicrobial activity of transition metal (II) complexes based on a Mannich base ligand. Emerging Materials Research, 10(1), 85-89. [Link]
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Martin, A. J. (1993). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. [Link]
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Layra, M. (2024). Exploration of Transition Metal Complexes as Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 16(1), 1-2. [Link]
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ResearchGate. (n.d.). Synthesis of metal complexes of pyrrole‐based Schiff base. ResearchGate. [Link]
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Bio-protocol. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Bio-protocol. [Link]
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Yff, B. T. S., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS. Journal of Applied Pharmaceutical Science, 3(9), 051-055. [Link]
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Rejo Jacob Joseph. (2020). Agar well diffusion assay. YouTube. [Link]
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Lim, J. J., et al. (2023). Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles. International Journal of Molecular Sciences, 24(21), 15809. [Link]
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ResearchGate. (n.d.). Relation between chemical structure and microbial activity of compounds (2a, 3c, 4d, 5a and 5c). ResearchGate. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(17), 13351. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). FT-IR Spectroscopy of Ligand The FT-IR Spectra of Complex obtained at... ResearchGate. [Link]
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Mondal, J., & Mondal, S. (2017). SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW. European Chemical Bulletin, 6(10), 475-483. [Link]
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Sonntag, C. (2014). Spectroscopic methods uv vis transition metal complexes. Slideshare. [Link]
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Al-Hamdani, A. A. S., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 1-11. [Link]
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EUCAST. (n.d.). MIC Determination. EUCAST. [Link]
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Church, D. L. (2014). Updating Antimicrobial Susceptibility Testing Methods. Clinical Laboratory Science, 27(1), 49-60. [Link]
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ResearchGate. (n.d.). IR and UV/Vis spectroscopic data of complexes IR cm −1. ResearchGate. [Link]
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ResearchGate. (n.d.). UV–vis spectra of ligand and corresponding metal complexes. ResearchGate. [Link]
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ResearchGate. (n.d.). Antimicrobial activity of metal complexes. ResearchGate. [Link]
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Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Chemistry LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts. [Link]
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Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1985-1989. [Link]
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Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime
Abstract: This document provides a detailed, two-part protocol for the synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a valuable heterocyclic compound in medicinal chemistry and organic synthesis.[1] The procedure begins with the formylation of N-methylpyrrole to yield the intermediate aldehyde, followed by its conversion to the target oxime. This guide is designed for researchers and professionals in drug development, offering in-depth mechanistic insights, step-by-step instructions, safety protocols, and characterization data to ensure a successful and reproducible synthesis.
Introduction and Synthetic Strategy
1-methyl-1H-pyrrole-2-carbaldehyde oxime is a bifunctional molecule incorporating both a pyrrole ring and an oxime group.[1] This unique combination imparts distinct chemical properties and biological activities, making it a compound of interest for developing pharmaceutical intermediates and novel materials.[1] The oxime functional group, in particular, is known to enhance biological activity by providing both hydrogen bond donor and acceptor capabilities, which can lead to more stable and selective interactions with biological targets like enzymes.[1]
The synthesis is logically approached in two primary stages:
-
Vilsmeier-Haack Formylation: Synthesis of the precursor, 1-methyl-1H-pyrrole-2-carbaldehyde, from N-methylpyrrole.
-
Oximation: Conversion of the resulting aldehyde to the final oxime product using hydroxylamine hydrochloride.
This strategy utilizes well-established and reliable chemical transformations, ensuring high yields and purity.
Figure 1: Overall two-step synthetic workflow.
Part 1: Synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde
The introduction of a formyl group onto the electron-rich N-methylpyrrole ring is efficiently achieved via the Vilsmeier-Haack reaction.[2][3] This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The reagent then attacks the electron-rich C2 position of the pyrrole ring, leading to the aldehyde after hydrolysis.[5]
Figure 3: Simplified mechanism of oxime formation.
Materials and Equipment
| Reagents & Materials | Equipment |
| 1-methyl-1H-pyrrole-2-carbaldehyde (from Part 1) | 250 mL Round-bottom flask |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | Magnetic stirrer with heating plate |
| Sodium acetate (CH₃COONa), anhydrous | Reflux condenser |
| Ethanol (95%) | Buchner funnel and filter flask |
| Deionized water | Standard glassware |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 1-methyl-1H-pyrrole-2-carbaldehyde in 100 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 16.4 g (0.2 mol) of anhydrous sodium acetate in 50 mL of warm water. Stir until fully dissolved.
-
Oximation: Add the aqueous hydroxylamine/sodium acetate solution to the ethanolic aldehyde solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After 2 hours, cool the reaction mixture to room temperature.
-
Slowly add 100 mL of cold deionized water to the flask while stirring. The product should begin to precipitate as a solid.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold water to remove any inorganic salts.
-
Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. Recrystallization from an ethanol/water mixture can be performed for higher purity if needed.
Characterization of Final Product
The final product, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, should be characterized to confirm its identity and purity. Due to the C=N double bond, oximes can exist as a mixture of E and Z geometric isomers, which may be distinguishable by NMR spectroscopy. [6][7]
| Analytical Data | Expected Results for 1-methyl-1H-pyrrole-2-carbaldehyde oxime |
|---|---|
| Molecular Formula | C₆H₈N₂O [8] |
| Molecular Weight | 124.14 g/mol [8] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-9.0 (br s, 1H, -OH), ~7.5-7.8 (s, 1H, -CH=N), ~6.7-6.9 (m, 1H, Pyrrole-H), ~6.2-6.4 (m, 1H, Pyrrole-H), ~6.0-6.2 (m, 1H, Pyrrole-H), ~3.8 (s, 3H, -NCH₃). Note: Shifts can vary between E/Z isomers and may be solvent-dependent. [7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (C=N), ~130 (Pyrrole C), ~125 (Pyrrole C), ~115 (Pyrrole C), ~108 (Pyrrole C), ~35 (NCH₃). Note: Approximate values. |
| Mass Spec (ESI+) | m/z: 125.07 [M+H]⁺ |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Part 1: Low yield of aldehyde | Incomplete reaction. | Ensure POCl₃ and N-methylpyrrole are used in correct stoichiometry. Increase reflux time if necessary. |
| Degradation of product during work-up. | Ensure the hydrolysis with sodium acetate solution is done carefully and that the mixture is adequately neutralized before extraction. [9] | |
| Reagents not anhydrous. | Use freshly distilled N-methylpyrrole and anhydrous grade DMF and DCM. | |
| Part 2: Oily product instead of solid | Impurities present in the starting aldehyde. | Purify the aldehyde from Part 1 by vacuum distillation before proceeding. |
| Part 2: Low yield of oxime | Incomplete reaction. | Extend the reflux time and monitor by TLC until the starting aldehyde spot disappears. |
| Product is soluble in the work-up solvent. | Ensure sufficient cold water is added and the mixture is thoroughly cooled in an ice bath to maximize precipitation. |
References
- Smolecule. (n.d.). 1-methyl-1H-pyrrole-2-carbaldehyde oxime.
- Apollo Scientific. (2023, July 5). Hydroxylamine hydrochloride Safety Data Sheet.
- Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
- Thermo Fisher Scientific. (2025, December 18). Hydroxylamine hydrochloride Safety Data Sheet.
- Loba Chemie. (2019, January 23). HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS.
- NOAA. (2024). HYDROXYLAMINE HYDROCHLORIDE - CAMEO Chemicals.
- Acros Organics. (2020, December 18). Hydroxylamine hydrochloride Safety Data Sheet.
- Royal Society of Chemistry. (2021).
- PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Asian Journal of Green Chemistry. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel.
- ResearchGate. (2021, May).
- ResearchGate. (n.d.).
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- PubMed Central (PMC). (n.d.).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.
- ACS Publications. (2018, January 12).
- PubMed. (2010, September). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy....
- Organic Chemistry Portal. (2018).
- Sigma-Aldrich. (n.d.). N-Methyl-2-pyrrolecarboxaldehyde.
- Santa Cruz Biotechnology. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde oxime.
Sources
- 1. Buy 1-methyl-1H-pyrrole-2-carbaldehyde oxime | 37110-16-0 [smolecule.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Development of Pyrrole-Based Inhibitors in Drug Discovery
<Step>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence in a wide array of biologically active natural products, such as heme and chlorophyll, has inspired the synthesis of numerous pyrrole-based compounds for pharmaceutical applications. The pyrrole scaffold's unique electronic properties and its ability to serve as a versatile pharmacophore have led to the development of a significant number of marketed drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. This is exemplified by blockbuster drugs like atorvastatin (Lipitor®), which contains a central pyrrole ring and is used to lower cholesterol.
These application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel pyrrole-based inhibitors. We will delve into key synthetic strategies, target identification, assay development, and lead optimization, offering both theoretical insights and detailed, actionable protocols.
Section 1: Synthesis of Pyrrole Scaffolds: Foundational Protocols
The efficient construction of the pyrrole core is the first critical step in any drug discovery campaign centered on this scaffold. Several named reactions have become workhorses in this endeavor, each with its own advantages in terms of substituent patterns and reaction conditions.
The Paal-Knorr Synthesis: A Classic and Versatile Approach
The Paal-Knorr synthesis is a robust and straightforward method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. Its operational simplicity and generally high yields make it an invaluable tool.
Reaction Principle: The reaction proceeds via the condensation of a 1,4-dicarbonyl compound with an amine, followed by cyclization and dehydration to form the aromatic pyrrole ring. The mechanism involves the initial formation of a hemiaminal, which then attacks the second carbonyl group to form a dihydroxytetrahydropyrrole intermediate that subsequently dehydrates.
Workflow for Paal-Knorr Pyrrole Synthesis
Caption: General workflow for the Paal-Knorr synthesis of pyrroles.
Protocol 1.1: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole via Conventional Heating
-
Materials:
-
2,5-Hexanedione
-
Aniline
-
Ethanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in ethanol.
-
Add one drop of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
Add 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
The Hantzsch Pyrrole Synthesis: A Multi-Component Approach
The Hantzsch synthesis is a powerful multi-component reaction that allows for the creation of highly substituted pyrroles from a β-ketoester, an α-haloketone, and ammonia or a primary amine. This method is particularly well-suited for generating diverse libraries of pyrrole derivatives for screening purposes.
Reaction Principle: The mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final pyrrole product.
Protocol 1.2: General Procedure for Hantzsch Pyrrole Synthesis
-
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
α-haloketone (e.g., chloroacetone)
-
Primary amine or ammonia
-
Solvent (e.g., ethanol, DMF)
-
-
Procedure:
-
Dissolve the β-ketoester (1 equivalent) and the primary amine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
Add the α-haloketone (1 equivalent) to the reaction mixture.
-
Heat the reaction to 60-85 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Strategy
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key building block in a [3+2] cycloaddition with a Michael acceptor (an electron-deficient alkene) to form the pyrrole ring. This method is highly versatile for creating a variety of substituted pyrroles.
Reaction Principle: In the presence of a base, TosMIC forms a carbanion that attacks the Michael acceptor. This is followed by an intramolecular cyclization and elimination of the tosyl group to yield the pyrrole.
Workflow for Van Leusen Pyrrole Synthesis
Caption: General workflow for the Van Leusen synthesis of pyrroles.
Protocol 1.3: Synthesis of a 3,4-Disubstituted Pyrrole via the Van Leusen Reaction
-
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
An α,β-unsaturated ketone, ester, or nitrile
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous DMSO or THF
-
-
Procedure:
-
To a stirred suspension of the base (1.2 equivalents) in the anhydrous solvent, add a solution of the Michael acceptor (1 equivalent) under an inert atmosphere (e.g., argon).
-
Add a solution of TosMIC (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired pyrrole.
-
Section 2: Target Identification and Assay Development
The successful development of a pyrrole-based inhibitor hinges on the identification of a relevant biological target and the establishment of a robust assay to measure the inhibitor's activity. Pyrrole derivatives have been shown to inhibit a wide range of targets, including kinases, proteases, and protein-protein interactions.
Common Biological Targets for Pyrrole-Based Inhibitors
-
Kinases: The pyrrolopyrimidine scaffold, being an isostere of adenine, is a common feature in many ATP-competitive kinase inhibitors. Pyrrolo[2,3-d]pyrimidines, in particular, have been extensively explored as inhibitors of various kinases involved in cancer and inflammation. For example, Sunitinib, an FDA-approved drug for renal cell carcinoma, is a pyrrole indolin-2-one derivative that inhibits multiple receptor tyrosine kinases (RTKs) like VEGFRs and PDGFRs.
-
Proteases: Pyrrole-containing compounds have been investigated as inhibitors of various proteases, including the main protease (Mpro) of viruses, which is a key target for antiviral drug development.
-
Other Targets: The versatility of the pyrrole scaffold allows for the targeting of a broad range of other proteins, including those involved in microtubule polymerization, Bcl-2 family members in apoptosis, and various enzymes in metabolic pathways.
Signaling Pathway Example: VEGFR Inhibition
Caption: Inhibition of the VEGFR signaling pathway by a pyrrole-based inhibitor.
High-Throughput Screening (HTS) and Assay Formats
Once a target is selected, a high-throughput screening (HTS) assay is essential for identifying initial hits from a compound library. The choice of assay format depends on the nature of the target.
Table 1: Common Assay Formats for Pyrrole Inhibitor Screening
| Assay Type | Target Class | Principle | Example |
| Biochemical Assays | Kinases, Proteases | Measures direct interaction with the purified target protein. | Fluorescence Resonance Energy Transfer (FRET), AlphaScreen, Fluorescence Polarization (FP) |
| Cell-Based Assays | Various | Measures the effect of the compound on a specific cellular process. | Proliferation assays (e.g., MTT, CellTiter-Glo), Reporter gene assays, High-content imaging |
Protocol 2.1: In Vitro Kinase Inhibition Assay (Generic)
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Test compounds (pyrrole derivatives) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Dispense a small volume of test compound solution into the wells of a microplate.
-
Add the purified kinase to the wells and incubate for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Read the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Calculate the percent inhibition for each compound relative to positive and negative controls.
-
Determine the IC₅₀ values for active compounds by performing dose-response experiments.
-
Section 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies
Following the identification of initial hits, the lead optimization phase aims to improve the potency, selectivity, and pharmacokinetic properties of the compounds. This is achieved through systematic modifications of the chemical structure and the establishment of a structure-activity relationship (SAR).
Strategies for SAR Exploration
-
Modification of Substituents: Systematically vary the substituents at different positions of the pyrrole ring to probe for favorable interactions with the target protein. For example, in a series of PfPKG inhibitors, modifications at the R₂ position of the pyrrole ring showed that while hydrophilic groups were detrimental to activity, a nitrile substitution provided a boost in potency.
-
Scaffold Hopping: Replace the pyrrole core with other heterocyclic systems to explore new chemical space and potentially improve properties. However, in some cases, the pyrrole ring is found to be essential for activity.
-
Bioisosteric Replacements: Replace functional groups with other groups that have similar physical or chemical properties to improve metabolic stability or other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Table 2: Example SAR Data for a Hypothetical Pyrrole-Based Kinase Inhibitor Series
| Compound ID | R1 Substituent | R2 Substituent | IC₅₀ (nM) |
| PYR-001 | H | H | 1500 |
| PYR-002 | -CH₃ | H | 850 |
| PYR-003 | -Cl | H | 400 |
| PYR-004 | -Cl | -CN | 50 |
| PYR-005 | -Cl | -CONH₂ | 600 |
This is illustrative data and does not represent a specific published study.
Section 4: In Vitro and In Vivo Profiling
Promising lead compounds must be subjected to a battery of in vitro and in vivo tests to assess their potential as drug candidates.
In Vitro ADME and Toxicology
-
Metabolic Stability: Assess the stability of the compound in the presence of liver microsomes or hepatocytes to predict its in vivo clearance.
-
Permeability: Use assays like the Caco-2 cell permeability assay to predict intestinal absorption.
-
Cytotoxicity: Evaluate the compound's toxicity against various cell lines to determine its therapeutic window.
-
hERG Inhibition: Screen for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel.
In Vivo Efficacy and Pharmacokinetics
-
Pharmacokinetic (PK) Studies: Administer the compound to animal models (e.g., mice, rats) to determine its PK parameters, such as half-life, bioavailability, and clearance.
-
Efficacy Studies: Evaluate the therapeutic effect of the compound in relevant animal models of the disease. For example, pyrrolopyridine-based Met kinase inhibitors have shown significant antitumor activity in human gastric carcinoma xenograft models.
Conclusion
The development of pyrrole-based inhibitors is a dynamic and fruitful area of drug discovery. The versatility of the pyrrole scaffold, coupled with a deep understanding of its synthesis and biological
Application Notes and Protocols for the Synthesis of Functionalized Pyrrole-2-carbaldehydes
Introduction: The Central Role of Pyrrole-2-carbaldehydes in Modern Chemistry
Pyrrole-2-carbaldehydes are a class of heterocyclic compounds of paramount importance, serving as versatile building blocks in the synthesis of a vast array of complex molecules. Their unique structure, featuring a reactive aldehyde group attached to the electron-rich pyrrole ring, makes them indispensable intermediates in medicinal chemistry, materials science, and natural product synthesis.[1][2] From the construction of porphyrin-like macrocycles to the development of novel pharmaceuticals and conjugated polymers, the ability to efficiently and selectively synthesize functionalized pyrrole-2-carbaldehydes is a critical skill for the modern synthetic chemist.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the most robust and widely employed synthetic routes to this vital class of compounds. Moving beyond simple procedural lists, we delve into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design, optimization, and troubleshooting. The protocols described herein are designed to be self-validating, grounded in authoritative literature to ensure both reliability and reproducibility.
Section 1: The Vilsmeier-Haack Reaction: The Preeminent Route to 2-Formylpyrroles
The Vilsmeier-Haack reaction is arguably the most common and reliable method for the formylation of electron-rich heterocycles, and pyrroles are particularly reactive substrates.[3][5] The reaction's enduring popularity stems from its use of readily available and inexpensive reagents, its operational simplicity, and its generally high yields.
Mechanism and Regioselectivity
The reaction proceeds in two main stages. First, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with a halogenating agent like phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .[6][7]
In the second stage, the electron-rich pyrrole ring acts as a nucleophile, attacking the Vilsmeier reagent. Due to the powerful electron-donating effect of the ring nitrogen, the C2 (α) position is the most electron-rich and sterically accessible site, leading to a strong preference for substitution at this position.[4][6] The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final pyrrole-2-carbaldehyde.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
Troubleshooting & Optimization
optimization of reaction conditions for pyrrole-2-carbaldehyde synthesis
Welcome to the comprehensive technical support guide for the synthesis of pyrrole-2-carbaldehyde. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions (FAQs) encountered during the synthesis of this critical heterocyclic aldehyde, with a primary focus on the widely used Vilsmeier-Haack formylation.
Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common methods for synthesizing pyrrole-2-carbaldehyde?
-
Why is the Vilsmeier-Haack reaction preferred for pyrrole formylation?
-
What is the Vilsmeier reagent and why is its preparation critical?
-
I'm getting a low yield. What are the likely causes?
-
My final product is dark and appears to contain polymers. How can I prevent this?
-
How can I avoid the formation of pyrrole-2,5-dicarbaldehyde?
-
-
Troubleshooting Guide: The Vilsmeier-Haack Reaction
-
Problem 1: Low or No Product Yield
-
Problem 2: Significant Byproduct Formation (Di-formylation & Polymerization)
-
Problem 3: Product Over-oxidation to Pyrrole-2-carboxylic Acid
-
Problem 4: Challenges in Product Isolation and Purification
-
-
Experimental Protocols
-
Protocol 1: Optimized Vilsmeier-Haack Synthesis of Pyrrole-2-carbaldehyde
-
-
Alternative Synthetic Routes
-
The Reimer-Tiemann Reaction: A Word of Caution
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrrole-2-carbaldehyde?
The most prevalent and reliable method for the synthesis of pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction .[1][2][3] Other methods include the Reimer-Tiemann reaction, which often presents challenges with pyrrole substrates, and various newer methods involving metal catalysis.[4][5][6] For most applications, the Vilsmeier-Haack approach offers a balance of good yield, scalability, and operational simplicity.
Q2: Why is the Vilsmeier-Haack reaction preferred for pyrrole formylation?
The Vilsmeier-Haack reaction is highly effective for electron-rich aromatic and heteroaromatic compounds like pyrrole.[1][7] The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is a relatively weak electrophile compared to those in classical Friedel-Crafts reactions.[7][8] This is advantageous as it prevents the extensive polymerization that pyrrole, a highly reactive heterocycle, would typically undergo with stronger Lewis acids and acylating agents.[9] The reaction demonstrates excellent regioselectivity, primarily yielding the 2-formyl isomer due to the electron-donating nature of the nitrogen atom stabilizing the intermediate at the C2 position.[7]
Q3: What is the Vilsmeier reagent and why is its preparation critical?
The Vilsmeier reagent is the active formylating agent, a chloroiminium salt, formed from the reaction of a substituted amide (most commonly N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[7][8][10]
The preparation is critical because the reagent is moisture-sensitive.[9] Any water present will consume the POCl₃ and deactivate the reagent. The reaction between DMF and POCl₃ is also exothermic and should be performed at low temperatures (typically 0-10 °C) to prevent its degradation.[9][11]
Diagram: Formation of the Vilsmeier Reagent
Caption: In-situ formation of the electrophilic Vilsmeier reagent.
Q4: I'm getting a low yield. What are the likely causes?
Low yields in the Vilsmeier-Haack reaction can often be traced back to a few key areas:
-
Inactive Vilsmeier Reagent : This is the most common culprit. Ensure your DMF is anhydrous and your POCl₃ is of high quality. The reagent must be prepared at a controlled low temperature (0-10 °C).[9]
-
Sub-optimal Reaction Temperature : While reagent formation requires cooling, the formylation step itself may need gentle heating depending on the pyrrole substrate's reactivity. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal balance.[9][11]
-
Inefficient Hydrolysis : The final step involves hydrolyzing the iminium salt intermediate to the aldehyde. This is typically done with an aqueous solution of a mild base like sodium acetate or sodium carbonate.[12] Incomplete hydrolysis will result in product loss during workup.
Q5: My final product is dark and appears to contain polymers. How can I prevent this?
Product discoloration and polymerization are signs of pyrrole degradation, usually under acidic conditions.[11]
-
Control Reagent Addition : Add the pyrrole solution to the pre-formed Vilsmeier reagent slowly and at a low temperature. This prevents localized heating and high concentrations of the acidic reagent from decomposing the sensitive pyrrole ring.[11]
-
Prompt Workup : Do not let the reaction mixture sit for extended periods after completion. Proceed immediately to the hydrolysis and extraction steps to neutralize the acidic environment.[11]
-
Inert Atmosphere : While not always necessary, performing the reaction under an inert atmosphere (like nitrogen or argon) can minimize oxidative side reactions that contribute to colored impurities.
Q6: How can I avoid the formation of pyrrole-2,5-dicarbaldehyde?
The formation of the di-formylated byproduct occurs when an excess of the Vilsmeier reagent is used.[13]
-
Stoichiometric Control : The most effective way to prevent di-formylation is to carefully control the stoichiometry. A molar ratio of Vilsmeier reagent to pyrrole between 1.0:1 and 1.2:1 is generally recommended for maximizing mono-formylation.[13]
-
Monitor the Reaction : Use TLC to monitor the consumption of the starting material and the appearance of the mono- and di-formylated products. Quench the reaction as soon as the starting material is consumed to prevent further reaction.[13]
| Reagent Ratio (Vilsmeier:Pyrrole) | Primary Product | Notes |
| 1.0 - 1.2 equivalents | Pyrrole-2-carbaldehyde | Optimal for mono-formylation. Requires careful control.[13] |
| 2.0 - 2.5 equivalents | Pyrrole-2,5-dicarbaldehyde | Favors di-formylation.[13] |
| > 3.0 equivalents | Pyrrole-2,5-dicarbaldehyde | Increased risk of polymerization and side products.[13] |
Troubleshooting Guide: The Vilsmeier-Haack Reaction
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Diagram: Vilsmeier-Haack Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
-
Possible Cause: Inactive Vilsmeier reagent due to moisture.
-
Expert Insight: POCl₃ reacts violently with water. Even trace amounts of moisture in the DMF or on the glassware can significantly reduce the concentration of the active electrophile.
-
Solution: Use freshly opened or properly stored anhydrous DMF. Ensure all glassware is oven-dried before use. Consider distilling DMF over a suitable drying agent if contamination is suspected.[9]
-
-
Possible Cause: Incorrect temperature during reagent formation or reaction.
-
Expert Insight: The formation of the Vilsmeier reagent is exothermic. If the temperature rises uncontrollably, the reagent can decompose. Conversely, if the subsequent formylation reaction is not heated sufficiently, the reaction may be sluggish or incomplete, especially with less reactive pyrrole derivatives.[9]
-
Solution: Strictly maintain the temperature between 0-10 °C during the addition of POCl₃ to DMF. For the formylation step, monitor the reaction progress by TLC at room temperature first, then gradually increase the temperature (e.g., to 40-60 °C) if necessary to drive the reaction to completion.[9]
-
Problem 2: Significant Byproduct Formation (Di-formylation & Polymerization)
-
Possible Cause: Incorrect stoichiometry leading to di-formylation.
-
Expert Insight: The mono-formylated pyrrole is still an electron-rich heterocycle and can react a second time with the Vilsmeier reagent, primarily at the C5 position, if a sufficient excess of the reagent is present.
-
Solution: Carefully measure your reagents. Use a slight excess (1.1 moles) of DMF and POCl₃ relative to the pyrrole (1.0 mole) to ensure full conversion without promoting di-formylation.[12]
-
-
Possible Cause: Decomposition of pyrrole leading to polymerization.
-
Expert Insight: Pyrrole is notoriously unstable in the presence of strong acids. The Vilsmeier-Haack conditions, while milder than Friedel-Crafts, are still acidic. Localized high concentrations of the reagent can initiate polymerization.
-
Solution: Add the pyrrole solution dropwise to the stirred, pre-formed Vilsmeier reagent at a low temperature (e.g., 5 °C).[11][12] This ensures the pyrrole is immediately consumed in the desired reaction rather than degrading.
-
Problem 3: Product Over-oxidation to Pyrrole-2-carboxylic Acid
-
Possible Cause: Air oxidation during workup.
-
Expert Insight: Aldehydes are susceptible to air oxidation, and this can be particularly problematic for pyrrole-2-carbaldehyde during the workup and isolation phases, especially under non-inert conditions or at non-optimal pH.[11]
-
Solution: Minimize the exposure of the reaction mixture and the isolated product to air.[11] After hydrolysis, perform extractions promptly. Consider bubbling nitrogen through the aqueous layers before extraction to remove dissolved oxygen.
-
Problem 4: Challenges in Product Isolation and Purification
-
Possible Cause: Incomplete hydrolysis of the iminium salt intermediate.
-
Expert Insight: The iminium salt intermediate is water-soluble and will not be extracted into the organic phase. Incomplete hydrolysis directly translates to lost product.
-
Solution: After the main reaction, ensure the hydrolysis step (refluxing with aqueous sodium acetate) is performed for the recommended time (e.g., 15 minutes) with vigorous stirring to ensure the two phases mix well.[12]
-
-
Possible Cause: Product is a low-melting solid or oil.
-
Expert Insight: Pure pyrrole-2-carbaldehyde is a crystalline solid with a melting point of 44-45 °C, but crude product can often be an oil.[12]
-
Solution: After solvent removal, purification can be achieved by vacuum distillation (boiling point ~78 °C at 2 mm Hg).[12] Alternatively, recrystallization from a solvent like petroleum ether can be effective.[12]
-
Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Synthesis of Pyrrole-2-carbaldehyde
(Adapted from Organic Syntheses, Coll. Vol. 4, p.831 (1963); Vol. 35, p.93 (1955).)[12]
1. Vilsmeier Reagent Formation:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 250 mL of ethylene dichloride and 80.4 g (1.1 moles) of anhydrous dimethylformamide (DMF).
-
Immerse the flask in an ice-salt bath and cool the contents.
-
While maintaining the internal temperature between 10-20 °C, add 169 g (1.1 moles) of phosphorus oxychloride (POCl₃) dropwise over 15 minutes.
-
Remove the ice bath and stir the mixture for an additional 15 minutes.
2. Formylation Reaction:
-
Re-cool the mixture in the ice bath to an internal temperature of 5 °C.
-
Add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 mL of ethylene dichloride dropwise over 1 hour, keeping the temperature below 10 °C.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
3. Hydrolysis and Workup:
-
Cool the reaction mixture to 25-30 °C.
-
Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water. The addition can be rapid after the initial effervescence subsides.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
Cool the mixture and transfer it to a separatory funnel. Separate the organic (ethylene dichloride) layer.
-
Extract the aqueous layer three times with ether (total of ~500 mL).
-
Combine all organic extracts and wash cautiously with saturated aqueous sodium carbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous sodium carbonate.
4. Isolation and Purification:
-
Filter off the drying agent and remove the solvents by distillation under reduced pressure.
-
Transfer the residual liquid to a Claisen flask and perform vacuum distillation. The product, pyrrole-2-carbaldehyde, distills at approximately 78 °C at 2 mm Hg.[12]
-
The distilled product should be a nearly colorless liquid that crystallizes upon standing. For higher purity, it can be recrystallized from petroleum ether.[12]
Alternative Synthetic Routes
The Reimer-Tiemann Reaction: A Word of Caution
While the Reimer-Tiemann reaction (using chloroform and a strong base) is a classic method for ortho-formylating phenols, it is often problematic for pyrrole.[14] Instead of the expected formylation, pyrrole frequently undergoes an "abnormal" Reimer-Tiemann reaction, leading to ring expansion and the formation of 3-chloropyridine.[6][15][16]
-
Mechanistic Insight: The reaction proceeds via a dichlorocarbene (:CCl₂) intermediate. With pyrrole, this electrophile can add across a C=C bond, leading to an unstable dichlorocyclopropane intermediate that rearranges to the aromatic chloropyridine, a more stable six-membered ring.[15]
Due to low yields of the desired aldehyde and the prevalence of rearrangement products, the Reimer-Tiemann reaction is generally not the method of choice for preparing pyrrole-2-carbaldehyde.[15]
References
-
Organic Syntheses, Coll. Vol. 4, p.831 (1963); Vol. 35, p.93 (1955). Pyrrole-2-carboxaldehyde. [Link]
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. [Link]
-
Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(9), 913-935. [Link]
-
MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]
-
Canadian Journal of Chemistry. Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. [Link]
-
University of Groningen Research Portal. The Reimer–Tiemann Reaction. [Link]
-
ResearchGate. The Reimer–Tiemann Reaction. [Link]
-
PrepChem.com. Synthesis of pyrrole-2-aldehyde. [Link]
-
YouTube. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
Organic Chemistry Portal. An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. [Link]
-
Filo. Reimer-Tiemann reaction, is when pyrrole reacts with a strong base and.... [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Brainly.in. Synthesis of pyrrole carboxaldehyde by using vilsmeier haack reaction. [Link]
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troubleshooting low yields in the oximation of pyrrole-2-carbaldehyde
Welcome to the technical support center for the oximation of pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this important synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you might encounter during your experiments, ensuring a higher yield and purity of your target pyrrole-2-carbaldehyde oxime.
Troubleshooting Guide
This section addresses specific low-yield scenarios and provides actionable solutions based on mechanistic principles.
Problem 1: Low Yield of Pyrrole-2-Carbaldehyde Oxime with Significant Unreacted Starting Material.
Possible Cause 1: Incomplete Reaction
-
Explanation: The oximation reaction, the condensation of an aldehyde with hydroxylamine, is an equilibrium process.[1] Insufficient reaction time or suboptimal conditions can lead to a low conversion of the starting material. The stability of pyrrole-2-carbaldehyde itself can also be a factor, as it can degrade over extended reaction times, especially at elevated temperatures.[2][3]
-
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
-
Optimize Reaction Time and Temperature: If the reaction stalls, consider extending the reaction time. However, be mindful of potential starting material degradation. A study on pyrrole-2-carboxaldehyde stability showed a 50% decrease in concentration over 18 hours in a buffered solution at 30°C.[3] Running the reaction at a lower temperature for a longer period might be beneficial.
-
Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of hydroxylamine hydrochloride is used. A slight excess (1.1-1.2 equivalents) can help drive the equilibrium towards the product.
-
Possible Cause 2: Inappropriate pH
-
Explanation: The oximation reaction is pH-sensitive. The reaction is typically carried out in a weakly acidic to neutral medium.[1] If the medium is too acidic, the nitrogen of hydroxylamine becomes protonated, reducing its nucleophilicity. If the medium is too basic, the hydroxylamine may be unstable.
-
Solutions:
-
Use a Buffer or Mild Base: The reaction is often performed using hydroxylamine hydrochloride in the presence of a base like sodium acetate, sodium bicarbonate, or pyridine to neutralize the liberated HCl and maintain an optimal pH.[4]
-
pH Adjustment: If you are not using a pre-buffered system, you can monitor and adjust the pH of the reaction mixture to be in the range of 4-6.
-
Problem 2: Observation of Multiple Spots on TLC, Indicating Side Products.
Possible Cause 1: Aldehyde Instability and Side Reactions
-
Explanation: Pyrrole-2-carbaldehyde is susceptible to oxidation and polymerization, especially when exposed to air and light.[3][5] This degradation can lead to the formation of various impurities that complicate purification and lower the yield of the desired oxime. Over-oxidation to pyrrole-2-carboxylic acid is a common side reaction.[6][7]
-
Solutions:
-
Use Freshly Purified Aldehyde: It is highly recommended to use freshly distilled or recrystallized pyrrole-2-carbaldehyde for the best results.[3][8] Storage under an inert atmosphere (nitrogen or argon) in a refrigerator can help minimize degradation.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere can prevent air oxidation of the aldehyde.[6]
-
Control Reaction Temperature: The Vilsmeier-Haack formylation to produce the aldehyde is exothermic, and excessive heat can promote side reactions.[6] While this applies to the synthesis of the starting material, the stability of the aldehyde in the oximation reaction is also temperature-dependent.
-
Possible Cause 2: Formation of E/Z Isomers
-
Explanation: The resulting pyrrole-2-carbaldehyde oxime can exist as a mixture of E and Z stereoisomers.[4][9] These isomers may have different polarities and appear as separate spots on a TLC plate.
-
Solution:
-
Characterization: The presence of two spots that both correspond to the product mass (determined by LC-MS, for example) is a strong indication of isomer formation. The ratio of these isomers can sometimes be influenced by the reaction conditions and solvent.
-
Problem 3: Difficulty in Product Isolation and Purification.
Possible Cause 1: Product Solubility
-
Explanation: The solubility of pyrrole-2-carbaldehyde oxime can vary depending on the solvent system used for extraction and purification.
-
Solutions:
-
Solvent Selection for Extraction: If the product has significant water solubility, repeated extractions with an appropriate organic solvent will be necessary to maximize recovery.
-
Purification Technique: Column chromatography is often effective for separating the oxime from unreacted starting material and impurities. A gradient of ethyl acetate in hexanes is a common solvent system. Recrystallization is another viable purification method.[8]
-
Possible Cause 2: Product Instability During Workup
-
Explanation: The oxime product itself might be sensitive to the pH conditions during the workup. Strong acidic or basic conditions during aqueous washes could potentially hydrolyze the oxime back to the aldehyde.[10]
-
Solution:
-
Mild Workup Conditions: Use mild aqueous washes, such as saturated sodium bicarbonate solution, to neutralize any acid and then wash with brine. Avoid prolonged contact with acidic or basic solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between using hydroxylamine and hydroxylamine hydrochloride?
Hydroxylamine (NH₂OH) is a free base and is highly unstable and potentially explosive.[11] Hydroxylamine hydrochloride ([NH₃OH]⁺Cl⁻) is the stable salt form and is the preferred reagent for oximation reactions.[11][12][13] When using the hydrochloride salt, a base is typically added to the reaction to liberate the free hydroxylamine in situ.
Q2: What are the optimal reaction conditions for the oximation of pyrrole-2-carbaldehyde?
While optimal conditions can vary, a common and effective procedure involves reacting pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in a solvent like ethanol or pyridine in the presence of a base such as sodium acetate or sodium bicarbonate.[4] The reaction is often carried out at room temperature or with gentle heating.
Q3: My pyrrole-2-carbaldehyde starting material has darkened in color. Can I still use it?
The darkening of pyrrole-2-carbaldehyde is an indication of degradation, likely through oxidation and polymerization.[3] While a slight color change might not significantly impact the reaction, a dark brown or reddish color suggests substantial impurity.[3] It is highly recommended to purify the aldehyde by distillation or recrystallization before use to ensure reproducible and high-yielding results.[8][14]
Q4: How can I confirm the formation of the oxime product?
The formation of the oxime can be confirmed by various spectroscopic methods:
-
¹H NMR: The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new signal for the C=N-OH proton.
-
IR Spectroscopy: The disappearance of the aldehyde C=O stretch (around 1650-1700 cm⁻¹) and the appearance of a C=N stretch (around 1665 cm⁻¹) and an O-H stretch (around 3600 cm⁻¹).[1]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the pyrrole-2-carbaldehyde oxime.
Experimental Protocols & Data
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent/Condition | Recommendation | Rationale |
| Pyrrole-2-carbaldehyde | 1.0 equivalent | Limiting reagent |
| Hydroxylamine Hydrochloride | 1.1 - 1.2 equivalents | Slight excess to drive the reaction to completion |
| Base (e.g., NaOAc, NaHCO₃) | 1.5 - 2.0 equivalents | To neutralize HCl and maintain optimal pH |
| Solvent | Ethanol, Pyridine | Common solvents providing good solubility |
| Temperature | Room Temperature to 50°C | Balances reaction rate and stability |
| Reaction Time | 1 - 6 hours | Monitor by TLC |
Protocol: General Procedure for the Oximation of Pyrrole-2-Carbaldehyde
-
Dissolution: Dissolve pyrrole-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. Gentle heating (e.g., to 50°C) can be applied if the reaction is slow.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Troubleshooting Workflow for Low Oximation Yield
Caption: Troubleshooting flowchart for low yields.
Reaction Mechanism Overview
Caption: Simplified oximation reaction mechanism.
References
-
Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available at: [Link]
-
Rowan, F. W., Scott, F. J., Chee, G. L., & Parker, E. J. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5538. Available at: [Link]
-
Difference Between. (2022). What is the Difference Between Hydroxylamine Hydrochloride and Hydroxylammonium Chloride. Available at: [Link]
-
Pipzine Chemicals. (n.d.). Pyrrole-2-carbaldehyde. Available at: [Link]
-
Brainly. (2023). What is the difference between hydroxylamine hydrochloride and hydroxylammonium chloride?. Available at: [Link]
-
Tianjin Gnee Biotech Co., Ltd. (2025). What is the difference between hydroxylamine and hydroxylamine hydrochloride?. Available at: [Link]
-
Pérez-Manríquez, C., & Cabrera, R. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2630. Available at: [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]
-
ResearchGate. (2025). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). Available at: [Link]
-
ResearchGate. (2025). 1-Vinylpyrrole-2-carbaldehyde oximes: Synthesis, isomerization, and spectral properties. Available at: [Link]
-
Pinnacle Ozone Solutions. (2025). The Critical Role of pH in Ozone Reactions and Oxidation Performance. Available at: [Link]
-
Wikipedia. (n.d.). Hydroxylammonium chloride. Available at: [Link]
-
Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Available at: [Link]
-
PubMed. (n.d.). The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description. Available at: [Link]
-
BYJU'S. (n.d.). Oximes. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of pyrrole-2-aldehyde. Available at: [Link]
-
Wikipedia. (n.d.). Oxime. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.3: Oxidation of Aldehydes and Ketones. Available at: [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Available at: [Link]
-
ACS Publications. (n.d.). Competing Mechanistic Channels in the Oxidation of Aldehydes by Ozone. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]
-
PubMed Central. (n.d.). Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach. Available at: [Link]
-
The Royal Society Publishing. (2020). The effect of pH on rates of reaction and hydrogen generation during serpentinization. Available at: [Link]
- Google Patents. (n.d.). Purification of crude pyrroles.
-
MDPI. (n.d.). pH- and Temperature-Dependent Kinetics of the Oxidation Reactions of OH with Succinic and Pimelic Acid in Aqueous Solution. Available at: [Link]
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- 5. Pyrrole-2-carbaldehyde: Properties, Applications, Safety Data & Reliable Suppliers in China [pipzine-chem.com]
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- 12. differencebetween.com [differencebetween.com]
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Technical Support Center: Purification of 1H-Pyrrole-2-Carbaldehyde Oxime
Overview and Core Challenges
Welcome to the technical support guide for 1H-pyrrole-2-carbaldehyde oxime. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. While the synthesis of this oxime is generally straightforward, its purification presents unique challenges that can impact yield, purity, and downstream applications.
The primary difficulties in obtaining high-purity this compound stem from three core chemical properties:
-
Geometric Isomerism: The oxime exists as a mixture of (E) and (Z) isomers, which can have different physical properties and may be difficult to separate.[1][2][3]
-
Pyrrole Ring Instability: The pyrrole core is susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions, often leading to discoloration of the sample.[4]
-
Precursor and Reagent Removal: Common impurities include unreacted 1H-pyrrole-2-carbaldehyde, excess hydroxylamine, and reaction byproducts that can complicate crystallization and chromatographic separation.
This guide provides detailed, field-proven solutions to these common issues in a practical question-and-answer format, supplemented with step-by-step protocols and a logical workflow for selecting the appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties and structure of this compound?
A: this compound (CAS 32597-34-5) is typically an off-white to light yellow solid.[5] Its molecular formula is C₅H₆N₂O, with a molecular weight of approximately 110.11 g/mol .[6] A critical feature is the existence of (E) and (Z) geometric isomers around the C=N double bond.[3] These isomers can interconvert, particularly under acidic conditions.[2] The presence of both isomers can lead to a melting point range rather than a sharp melting point and may appear as two distinct, closely-spaced spots on a TLC plate.
Q2: How should I properly store both crude and purified this compound to prevent degradation?
A: Due to the sensitivity of the pyrrole ring, strict storage conditions are necessary.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent air oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Temperature: For long-term storage, keep at or below -20°C. For short-term use, storage at 2-8°C is acceptable.
Q3: My TLC analysis of the purified product consistently shows two spots. Does this indicate an impurity?
A: Not necessarily. This is a very common observation and is most often due to the presence of the (E) and (Z) isomers of the oxime.[3] These isomers typically have slightly different polarities, causing them to resolve into two closely-spaced spots on a silica TLC plate. To confirm, you can:
-
Run a co-spot TLC with the starting material (1H-pyrrole-2-carbaldehyde). If one of the spots corresponds to the starting material, your product is impure.
-
Analyze the sample by ¹H NMR. A pure sample will show two distinct sets of signals corresponding to the two isomers, but should be free of signals from the starting aldehyde (typically a singlet around 9.5 ppm).
Q4: What are the most common impurities to expect from the synthesis?
A: The impurity profile depends on the synthetic route, but typically includes:
-
Unreacted 1H-pyrrole-2-carbaldehyde: The starting material for the oximation.
-
Polymeric Pyrrole Byproducts: Brown or pinkish, often insoluble materials resulting from degradation.
-
Residual Solvents: Such as pyridine, ethanol, or acetic acid used in the reaction.
-
Excess Hydroxylamine: And its salts.
Troubleshooting Guide: Experimental Issues and Solutions
This section addresses specific problems encountered during the purification process.
Issue 1: The crude product is a dark, sticky oil instead of a solid.
-
Probable Cause 1: Residual Solvent. Polar solvents used in the reaction or workup (e.g., pyridine, DMSO, ethanol) can be difficult to remove and can prevent crystallization.
-
Solution: Perform an azeotropic distillation. Dissolve the oil in a small amount of methanol or dichloromethane, add a larger volume of toluene, and evaporate under reduced pressure. Repeat this process 2-3 times to effectively remove residual polar solvents.
-
Probable Cause 2: Presence of Unreacted Aldehyde. The starting aldehyde, 1H-pyrrole-2-carbaldehyde, can be an oil or low-melting solid, and its presence can act as an impurity that disrupts the crystal lattice of the oxime.[7]
-
Solution: If the product is oily due to significant impurities, direct crystallization will be ineffective. Proceed directly to flash column chromatography to separate the oxime from the non-polar aldehyde and other byproducts.
Issue 2: The yield is very low after purification.
-
Probable Cause 1: Degradation during Workup. Pyrroles are sensitive to strongly acidic conditions.[4] Extended exposure to acid during workup can cause decomposition or polymerization. The parent aldehyde is also known to be unstable in some biocatalytic systems, suggesting a general sensitivity.[8]
-
Solution: Ensure any aqueous washes are neutral or slightly basic (e.g., saturated sodium bicarbonate solution) and are performed quickly. Avoid leaving the product in acidic solution for extended periods. Keep all solutions cold during the workup process.
-
Probable Cause 2: Product Loss in Aqueous Layers. The oxime has moderate polarity and may have some solubility in water, especially if the aqueous phase is acidic or basic, which can protonate or deprotonate the molecule.
-
Solution: When performing extractions, use brine (saturated NaCl solution) for the final aqueous wash to decrease the solubility of the organic product in the aqueous layer. Back-extract the combined aqueous layers with a fresh portion of ethyl acetate or dichloromethane to recover any dissolved product.
Issue 3: The product discolors (turns pink or brown) during chromatography or upon drying.
-
Probable Cause: Oxidation/Polymerization. This is a classic sign of pyrrole decomposition, which is often initiated by exposure to air and trace acid on the silica gel surface.
-
Solution 1 (Chromatography): Deactivate the silica gel. Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (v/v). Evaporate the solvent and dry the silica before packing the column. This neutralizes acidic sites. Run the column as quickly as possible.
-
Solution 2 (General): Work under low light and consider sparging solvents with argon or nitrogen before use to remove dissolved oxygen. When evaporating the purified fractions, use a rotary evaporator with minimal heat.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for crude material that is already >90% pure and solid but requires the removal of minor, less-soluble, or more-soluble impurities.
Step-by-Step Methodology:
-
Solvent Screening: Place a small amount of crude material (10-20 mg) in several test tubes. Add a few drops of different solvents or solvent systems from the table below to identify one that dissolves the crude material when hot but results in poor solubility when cold.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent system dropwise while heating the mixture gently (e.g., on a steam bath or hot plate) with swirling until the solid just dissolves. Do not add excessive solvent.
-
Decolorization (Optional): If the hot solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can accelerate the process by placing the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
Table 1: Recommended Solvent Systems for Recrystallization Screening
| Solvent System | Rationale |
| Ethyl Acetate / Hexanes | Good for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes until cloudy. |
| Ethanol / Water | Effective for polar compounds. Dissolve in a minimum of hot ethanol and add water dropwise until persistent cloudiness appears, then reheat to clarify and cool. |
| Dichloromethane / Petroleum Ether | Another option for moderately polar compounds. Offers a different selectivity compared to ethyl acetate systems. |
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for crude material that is an oil or contains multiple impurities with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate eluent system by TLC. The ideal system gives the product (or isomer spots) an Rf value of ~0.3. A gradient of Hexanes/Ethyl Acetate is a common starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Run the column by applying positive pressure (air or nitrogen). Begin with a less polar eluent and gradually increase the polarity (e.g., start with 10% Ethyl Acetate in Hexanes and increase to 30%, 50%, etc.).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Combine and Evaporate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid or oil under high vacuum to remove all solvent traces.
Table 2: Recommended Eluent Systems for Column Chromatography
| Eluent System | Polarity | Typical Use Case |
| Hexanes / Ethyl Acetate (Gradient) | Low to Medium | Standard choice for separating moderately polar compounds from non-polar impurities like unreacted aldehyde. |
| Dichloromethane / Methanol (Gradient) | Medium to High | Useful if the oxime is poorly soluble in ethyl acetate or for separating more polar impurities. Start with 0.5-1% MeOH. |
Purification Strategy Workflow
The choice between recrystallization and chromatography depends on the initial purity of the crude product. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
References
-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI.[Link]
-
Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate.[Link]
-
1-Vinylpyrrole-2-carbaldehyde oximes: Synthesis, isomerization, and spectral properties. ResearchGate.[Link]
-
Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure.[Link]
-
This compound. PubChem, National Center for Biotechnology Information.[Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.[Link]
-
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST WebBook.[Link]
-
1H-Pyrrole-2-carboxaldehyde. NIST WebBook.[Link]
-
Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. PubMed, National Center for Biotechnology Information.[Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central, National Institutes of Health.[Link]
-
An efficient synthesis of polysubstituted pyrroles via copper-catalyzed coupling of oxime acetates with dialkyl acetylenedicarboxylates under aerobic conditions. PubMed, National Center for Biotechnology Information.[Link]
-
Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate.[Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. PubMed, National Center for Biotechnology Information.[Link]
- WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
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Technical Support Center: Isomerization Control of E/Z Isomers of Pyrrole-2-carbaldehyde Oxime
An in-depth guide to navigating the complexities of pyrrole-2-carbaldehyde oxime stereochemistry.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
A firm grasp of the underlying principles of pyrrole-2-carbaldehyde oxime isomerism is critical for effective troubleshooting. This section addresses the most common inquiries.
Q1: What are the fundamental structural differences between the E and Z isomers of pyrrole-2-carbaldehyde oxime?
A1: The E and Z isomers arise from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group. The key differentiator is the spatial orientation of the hydroxyl (-OH) group relative to the pyrrole ring.
-
E-isomer (anti): The hydroxyl group is positioned on the opposite side of the C=N bond relative to the pyrrole ring.
-
Z-isomer (syn): The hydroxyl group is positioned on the same side of the C=N bond as the pyrrole ring.
A crucial feature of these isomers is their ability to form intramolecular hydrogen bonds, which significantly influences their conformation and stability. NMR studies have shown that both isomers preferentially adopt a syn orientation of the oxime group with respect to the pyrrole ring. This conformation is stabilized by an N-H···N intramolecular hydrogen bond in the E isomer and a stronger N-H···O bond in the Z isomer.[1][2]
Caption: Structures of E and Z pyrrole-2-carbaldehyde oxime.
Q2: During synthesis, what typically determines the initial E/Z ratio?
A2: The initial E/Z ratio from the condensation of pyrrole-2-carbaldehyde with hydroxylamine is a product of both kinetic and thermodynamic factors.[3][4] Most standard synthetic procedures tend to yield a mixture of isomers, often favoring the thermodynamically more stable E isomer.[5][6] The reaction conditions, including solvent, temperature, and pH, play a significant role. For instance, acidic conditions can promote equilibration, leading to a ratio that reflects the relative thermodynamic stabilities of the isomers.[7]
Q3: Which isomer is more stable, and what factors can induce unintentional isomerization?
A3: Generally, the E-isomer is considered the thermodynamically preferred product.[5][6] However, the energy barrier for interconversion is high enough for the isomers to be stable and separable at room temperature under neutral conditions.[8][9] Unintentional isomerization is a common issue and can be triggered by:
-
Heat: Elevated temperatures can provide sufficient energy to overcome the rotational barrier of the C=N bond, leading to equilibration.[3]
-
Acids and Bases: Both Lewis and Brønsted acids, as well as bases, can catalyze the isomerization process.[7][10][11] Even residual catalysts from synthesis can be problematic.
-
Light: UV or even visible light, especially in the presence of a photosensitizer, can induce photochemical E/Z isomerization.[12][13][14]
Q4: What are the most reliable analytical methods for identifying and quantifying the E/Z isomer ratio?
A4: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
NMR Spectroscopy: ¹H NMR is powerful for both identification and quantification.[8] The chemical shifts of protons near the C=N bond, particularly the aldehyde proton (H-C=N) and the pyrrole ring protons, are distinct for each isomer. The ratio can be accurately determined by integrating the signals corresponding to each isomer.[1][2]
-
HPLC: HPLC is an excellent method for both separating and quantifying the isomers.[8][15] A well-developed reverse-phase HPLC method can achieve baseline separation, allowing for accurate quantification based on peak area.[16][17][18]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured, problem-solving approach to challenges frequently encountered during the control and analysis of pyrrole-2-carbaldehyde oxime isomers.
Caption: Workflow for troubleshooting an unexpected E/Z ratio.
Q5: My synthesis produced a poor E/Z ratio. How can I selectively enrich one isomer?
A5: Achieving a desired isomer ratio post-synthesis often requires a controlled isomerization protocol. The choice of method depends on the target isomer and the scale of the reaction.
-
Root Cause Analysis:
-
Thermodynamic Equilibrium: Your synthesis conditions may have simply led to the thermodynamic equilibrium mixture, which is often rich in the E-isomer.
-
Kinetic Control: Alternatively, the reaction may have produced a kinetically controlled ratio that is undesirable.
-
-
Solutions & Methodologies:
-
Photochemical Isomerization for Z-Isomer Enrichment: This is a modern, mild, and highly effective method for converting the more common E-isomer into the less accessible Z-isomer.[5][6][12] It utilizes a photocatalyst (e.g., an iridium complex) and visible light to facilitate C=N bond rotation via triplet energy transfer.[12][19] This method offers high selectivity for the Z-isomer without harsh reagents.[12] See Protocol 2 for a detailed procedure.
-
Thermal Equilibration: Heating the isomer mixture in a suitable high-boiling solvent can drive the composition towards the thermodynamic equilibrium, which is typically enriched in the E-isomer. This is a straightforward but less selective method.
-
Acid/Base Catalysis: Introducing a catalytic amount of a strong acid (e.g., HCl) or a Lewis acid can accelerate the equilibration between isomers.[7][10] This method must be carefully controlled to avoid degradation or side reactions. The final ratio will reflect the thermodynamic stability under the specific acidic conditions.
-
Q6: I successfully isolated the pure Z-isomer, but its E/Z ratio degrades upon storage. What is causing this instability?
A6: The degradation of a purified isomer points to instability issues, typically triggered by improper storage or residual contaminants.
-
Root Cause Analysis:
-
Light Exposure: The Z-isomer can be particularly susceptible to photoisomerization back to the more stable E-form.
-
Thermal Instability: Storage at room temperature or above can promote slow equilibration over time.
-
Residual Acidity/Basicity: Trace amounts of acid or base remaining from purification (e.g., from silica gel or solvents) can catalyze isomerization.[8]
-
-
Solutions & Methodologies:
-
Optimize Storage Conditions: Store purified isomers, especially the less stable Z-isomer, under an inert atmosphere (nitrogen or argon), protected from light (amber vials), and at low temperatures (≤ 4°C or frozen).
-
Ensure Neutrality: After chromatographic purification, ensure all acidic or basic modifiers are thoroughly removed. If the sample was exposed to acid or base, a final aqueous wash with a neutral buffer followed by drying may be necessary.
-
Re-analyze Before Use: Always re-confirm the isomeric purity of a sample by HPLC or NMR immediately before its use in a subsequent reaction or assay, especially after prolonged storage.
-
Q7: I am struggling to achieve baseline separation of the E and Z isomers by HPLC. How can I optimize my method?
A7: The similar physicochemical properties of E/Z isomers can make their separation challenging.[8] Methodical optimization of your HPLC parameters is key.
-
Root Cause Analysis:
-
Insufficient Resolution: The chosen stationary phase (column) and/or mobile phase may not provide enough selectivity to resolve the two isomers.
-
Peak Tailing/Broadening: Secondary interactions with the stationary phase or poor mass transfer can obscure separation.
-
On-Column Interconversion: If the mobile phase is acidic or basic, it might be causing isomerization during the chromatographic run.[8]
-
-
Solutions & Methodologies:
-
Column Selection: A standard C18 column is a good starting point. If resolution is poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity based on pi-pi interactions and hydrogen bonding.
-
Mobile Phase Optimization:
-
Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase to find the optimal retention and resolution window.
-
pH Control: Use a buffer (e.g., phosphate or acetate) to maintain a consistent and neutral pH (around 7) to prevent on-column isomerization.
-
Additives: For pyridinium oximes and other polar compounds, ion-pairing agents may be necessary, but for pyrrole-2-carbaldehyde oxime, this is typically not required.[17][18]
-
-
Temperature Control: Operate the column at a consistent, controlled temperature (e.g., 25-30°C). Lower temperatures can sometimes improve resolution by increasing viscosity and slowing kinetics, but higher temperatures can improve efficiency. Experiment to find the optimum.
-
Flow Rate: Reduce the flow rate to increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
-
Section 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step instructions for the synthesis, isomerization, and analysis of pyrrole-2-carbaldehyde oxime isomers.
Protocol 1: General Synthesis of Pyrrole-2-carbaldehyde Oxime
This protocol describes a standard method for synthesizing a mixture of E and Z isomers.
-
Dissolve Reactants: In a round-bottom flask, dissolve pyrrole-2-carbaldehyde (1.0 eq) in ethanol (approx. 0.5 M). Add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Remove the ethanol under reduced pressure. To the resulting residue, add deionized water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the oxime as a mixture of E and Z isomers.
Protocol 2: Photocatalytic E-to-Z Isomerization
This protocol is adapted from a validated, mild method for selectively producing the Z-isomer.[12]
-
Prepare Reaction Vial: In a 1-dram vial equipped with a magnetic stir bar, add the E-oxime (or an E/Z mixture) (0.1 mmol, 1.0 eq) and the iridium-based photosensitizer [Ir(dF-CF₃ppy)₂(dtbbpy)]PF₆ (0.5 mol%, 0.0005 eq).
-
Add Solvent and Degas: Add ethyl acetate (EtOAc) to achieve a 0.1 M concentration. Seal the vial and sparge the solution with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 40 W, 427 nm) and begin stirring. Use a small fan to maintain the reaction at ambient temperature.
-
Monitor and Isolate: Irradiate for 2-4 hours, monitoring the E/Z ratio by HPLC or ¹H NMR.
-
Isolation: Once the desired ratio is achieved, remove the solvent using a rotary evaporator. Crucially, ensure the water bath temperature remains below 40°C to prevent thermal back-isomerization to the E-form. [12] The resulting Z-enriched product can often be used without further purification.
Protocol 3: Quantification of E/Z Ratio by ¹H NMR Spectroscopy
This protocol outlines the steps for accurate determination of the isomer ratio using ¹H NMR.
-
Sample Preparation: Prepare a solution of the oxime mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of ~5-10 mg/mL.
-
Acquire Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ value of the protons being integrated (a D1 of 30 seconds is generally safe for quantitative work).
-
Identify Diagnostic Peaks: Identify well-resolved signals unique to each isomer. Based on literature, key diagnostic protons are often the imine proton (H-C=N) and the pyrrole N-H proton.[1]
-
Table 1: Representative ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
Proton E-Isomer Z-Isomer Rationale for Difference N-OH ~11.0 ppm ~11.5 ppm Different hydrogen bonding environment. Pyrrole N-H ~11.8 ppm ~11.4 ppm Influenced by proximity to oxime N or O atom.[1] | HC=N | ~8.0 ppm | ~7.5 ppm | Anisotropic effect of the oxime -OH group. |
-
-
Integration and Calculation: Carefully integrate the area of the chosen diagnostic peak for the E-isomer (Area_E) and the corresponding peak for the Z-isomer (Area_Z). The molar ratio is calculated as:
-
%E = (Area_E / (Area_E + Area_Z)) * 100
-
%Z = (Area_Z / (Area_E + Area_Z)) * 100
-
References
-
Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. Journal of the American Chemical Society, 143(50), 21211–21217. [Link]
-
Afonin, A. V., et al. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 48(9), 685-692. [Link]
-
Armesto, D. (1996). Light-Induced Chemistry of Oximes and Derivatives. Chemical Reviews, 96(8), 3065-3082. [Link]
-
Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. Journal of the American Chemical Society. [Link]
-
Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. PubMed. [Link]
-
Pratt, A. C., & Abdul-Majid, Q. (1981). Photochemistry of α-oxo-oximes. Part 1. Photoisomerization of biacetyl mono-oxime ethyl ether. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. Europe PMC. [Link]
-
Synfacts. (2022). Photoisomerization of Oximes Leading to Nonclassical Beckmann Rearrangement Products. Thieme. [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
-
ResearchGate. (2010). Structure of E- and Z-pyrrole-2-carbaldehyde oximes 1. ResearchGate. [Link]
-
ResearchGate. (2015). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. [Link]
-
Journal of the American Chemical Society. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. JACS. [Link]
-
Semantic Scholar. (2002). E/Z oxime isomerism in PhC(NOH)CN. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]
-
AdiChemistry. (n.d.). Geometrical Isomerism | Organic | Cis-Trans | E-Z Notation | Alkenes | Oximes. AdiChemistry. [Link]
-
The Journal of Physical Chemistry A. (2006). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. ACS Publications. [Link]
- Google Patents. (1991). Process for isomerization of oxime ethers.
-
SIELC Technologies. (n.d.). Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column. SIELC. [Link]
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]
- Google Patents. (1998). Single pot process for producing (z)-azabicyclo oxime ethers.
-
ResearchGate. (2011). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. [Link]
-
Taylor & Francis Online. (2013). Separation and characterization of the impurities and isomers in cefmenoxime hydrochloride by HPLC-UV-MSn. Taylor & Francis Online. [Link]
-
Autechaux. (n.d.). Optimizing Organic Synthesis with Pyrrole-2-carboxaldehyde: A Chemist's Perspective. Autechaux. [Link]
-
ResearchGate. (2003). 1-Vinylpyrrole-2-carbaldehyde oximes: Synthesis, isomerization, and spectral properties. ResearchGate. [Link]
-
Organic & Biomolecular Chemistry. (2023). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. RSC Publishing. [Link]
-
ResearchGate. (2004). Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2015). Why are oxime geometrical isomers stable? Stack Exchange. [Link]
-
PubMed. (2004). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. PubMed. [Link]
-
BYJU'S. (n.d.). Oximes. BYJU'S. [Link]
-
Wikipedia. (n.d.). Oxime. Wikipedia. [Link]
-
National Institutes of Health. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. NIH. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid at BMRB. BMRB. [Link]
-
Semantic Scholar. (2006). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Semantic Scholar. [Link]
-
PubChem. (n.d.). 1H-pyrrole-2-carbaldehyde oxime. PubChem. [Link]
-
National Institutes of Health. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. NIH. [Link]
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- 2. researchgate.net [researchgate.net]
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- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrroles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we address common side reactions and troubleshooting scenarios encountered during experimentation, providing in-depth explanations and practical solutions to ensure the success of your syntheses.
Troubleshooting Guide
This section is dedicated to addressing specific issues that may arise during the Vilsmeier-Haack formylation of pyrroles. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to rectify the problem.
Question 1: My reaction mixture turned dark brown/black upon addition of the Vilsmeier reagent. What is happening and how can I prevent it?
Answer:
The immediate darkening of the reaction mixture is a strong indication of acid-catalyzed polymerization or resinification of the pyrrole starting material.[1][2] Pyrroles, being electron-rich heterocycles, are highly susceptible to polymerization under strongly acidic conditions, which are characteristic of the Vilsmeier-Haack reaction.[3][4]
Causality:
-
Protonation and Polymerization: The Vilsmeier-Haack reagent is prepared from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), generating a highly acidic environment. The pyrrole ring can be protonated, disrupting its aromaticity and making it highly reactive.[1] This protonated pyrrole acts as an electrophile and is readily attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of insoluble, deeply colored polypyrrolic tars.
-
Localized High Acidity: Slow or inefficient stirring during the addition of the Vilsmeier reagent can lead to localized areas of high acid concentration, promoting rapid polymerization before the formylation reaction can occur.
Troubleshooting Protocol:
-
Temperature Control: Maintain a low temperature (0 °C to -10 °C) during the addition of the Vilsmeier reagent to the pyrrole solution. This helps to dissipate the heat generated from the exothermic reaction and slow down the rate of polymerization.
-
Slow Addition and Efficient Stirring: Add the freshly prepared Vilsmeier reagent dropwise to a well-stirred solution of the pyrrole. This ensures rapid dispersion of the reagent and prevents localized high concentrations of acid.
-
Reverse Addition: In some cases, adding the pyrrole solution slowly to the Vilsmeier reagent can be beneficial. This strategy maintains a low concentration of the reactive pyrrole in the presence of the electrophile, favoring formylation over self-condensation.
-
Use of a Milder Formylating Agent: If polymerization remains a persistent issue, consider alternative, less acidic formylation methods.
Question 2: I've isolated my product, but it's contaminated with a significant amount of a di-formylated byproduct. How can I achieve selective mono-formylation?
Answer:
The formation of di-formylated pyrroles, typically at the 2- and 5-positions, is a common side reaction, especially with highly reactive, unsubstituted, or electron-rich pyrroles.[5]
Causality:
-
Stoichiometry: The most significant factor influencing the extent of formylation is the stoichiometry of the Vilsmeier reagent. An excess of the reagent will drive the reaction towards di-substitution, as the initially formed mono-formylpyrrole is still sufficiently electron-rich to undergo a second formylation.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can also increase the yield of the di-formylated product.
Troubleshooting Protocol:
-
Control Stoichiometry: To favor mono-formylation, use a stoichiometric amount or a slight excess (1.0 to 1.2 equivalents) of the Vilsmeier reagent relative to the pyrrole substrate.
-
Monitor the Reaction: Closely monitor the progress of the reaction using Thin Layer Chromatography (TLC). Once the starting material is consumed and the desired mono-formylated product is the major component, quench the reaction immediately.
-
Optimize Reaction Conditions: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many pyrroles, this can be at room temperature or even 0 °C.
| Vilsmeier Reagent Equivalents | Expected Outcome |
| 1.0 - 1.2 | Predominantly mono-formylation |
| > 1.5 | Increasing amounts of di-formylation |
Question 3: My purified product has a persistent yellow or pink discoloration. What is the source of this color and how can I remove it?
Answer:
Colored impurities are often a result of the formation of highly conjugated, charged species such as vinylogous iminium salts or trace amounts of polymeric material.[6] Inadequate hydrolysis of the intermediate iminium salt during workup can also lead to colored products.
Causality:
-
Vinylogous Iminium Salts: The Vilsmeier reagent can react with the initially formed formylpyrrole to generate a vinylogous iminium salt. These extended conjugated systems are often intensely colored.
-
Incomplete Hydrolysis: The iminium salt intermediate formed after the electrophilic attack of the Vilsmeier reagent on the pyrrole must be completely hydrolyzed to the aldehyde.[7][8] Incomplete hydrolysis can leave residual colored iminium species in the product.
-
Trace Polymerization: Even with careful control, minor amounts of oligomerization can occur, leading to colored byproducts that are difficult to separate from the desired product.
Troubleshooting and Purification Protocol:
-
Thorough Workup: Ensure complete hydrolysis of the iminium salt by quenching the reaction mixture in a biphasic system of ice-water and a suitable organic solvent, followed by vigorous stirring. The addition of a mild base, such as sodium bicarbonate or sodium acetate, to neutralize the solution is crucial.[9]
-
Recrystallization: Recrystallization is often an effective method for removing colored impurities.[10][11] Experiment with different solvent systems to find one that provides good solubility of the desired product at elevated temperatures and poor solubility at lower temperatures, while leaving the impurities dissolved.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, treatment with activated carbon can be employed to adsorb the colored impurities.[12][13][14]
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Heat the mixture gently with stirring for 15-30 minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Proceed with recrystallization of the decolorized solution.
-
-
Column Chromatography: If other methods fail, purification by column chromatography on silica gel can be effective. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of a substituted pyrrole?
A1: The regioselectivity is governed by a combination of electronic and steric effects.[7]
-
Electronic Effects: Formylation preferentially occurs at the most electron-rich position. For pyrroles with electron-donating groups (EDGs) at the C2 position, formylation is directed to the C5 position. With an EDG at the C3 position, formylation will favor the C2 and C5 positions.
-
Steric Effects: Bulky substituents on the nitrogen or adjacent carbons can sterically hinder the approach of the Vilsmeier reagent, potentially leading to formylation at a less electronically favored but more accessible position.[7] For example, a large N-substituent can increase the proportion of β-formylation (at C3).
Q2: I have an electron-withdrawing group on my pyrrole ring. Will the Vilsmeier-Haack reaction still work?
A2: The Vilsmeier-Haack reaction is most efficient for electron-rich substrates.[15][16] An electron-withdrawing group (EWG) deactivates the pyrrole ring towards electrophilic substitution, making the reaction more challenging. Higher temperatures and longer reaction times may be required, which in turn can increase the likelihood of side reactions. In some cases, the reaction may not proceed at all. Alternative formylation methods might be necessary for strongly deactivated pyrroles.
Q3: My reaction is sluggish and gives a low yield. What can I do to improve it?
A3: A sluggish reaction can be due to several factors:
-
Substrate Reactivity: If your pyrrole is substituted with electron-withdrawing groups, it will be less reactive. You may need to use more forcing conditions, such as a higher reaction temperature.
-
Reagent Quality: Ensure that the POCl₃ and DMF are of high quality and anhydrous. The Vilsmeier reagent is sensitive to moisture.
-
Insufficient Activation: The formation of the Vilsmeier reagent itself may be incomplete. Ensure that the POCl₃ is added to the DMF at a controlled, low temperature and allowed to stir for a sufficient time (typically 15-30 minutes) before the addition of the pyrrole.
Q4: Can I use other phosphorus halides or formamides for this reaction?
A4: Yes, other reagents can be used, but POCl₃ and DMF are the most common and generally provide the best results for formylation.[17] Thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃. Other N,N-disubstituted formamides can also be employed, which can be useful for introducing bulkier formyl-like groups. However, the use of alternative reagents may require significant optimization of the reaction conditions.
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key reaction pathways.
Caption: Formation of the Vilsmeier Reagent.
Caption: Formylation and Hydrolysis Pathway.
Caption: Major Side Reaction Pathways.
References
-
Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]
-
The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ScienceDirect. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Pyrrole. Wikipedia. Available at: [Link]
-
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
-
Pyrrole-The Vilsmeier Reaction. ChemTube3D. Available at: [Link]
-
Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. ChemTube3D. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
The Application of Vinylogous Iminium Salt Derivatives and Microwave Accelerated Vilsmeier-Haack Reactions to Efficient Relay Syntheses of the Polycitone and Storniamide Natural Products. NIH. Available at: [Link]
-
Problems with Recrystallisations. University of York. Available at: [Link]
-
Pyrrole polymerization. Química Organica.org. Available at: [Link]
-
The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Huamei Carbon. Available at: [Link]
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Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]
-
Decolorization Principle Of Activated Carbon. Industry knowledge - News. Available at: [Link]
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Best Practices for Activated Carbon Decolorization in Food Industry. LinkedIn. Available at: [Link]
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Decolorization with Activated Carbon in the Pharmaceutical Industry. Chiemivall. Available at: [Link]
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Synthesis and Characterization of Polypyrrole (PPy) Thin Films. SCIRP. Available at: [Link]
-
Help! Recrystallization sources of error. : r/chemhelp. Reddit. Available at: [Link]
-
Decolorization with Activated Carbon. Carbotecnia. Available at: [Link]
-
Recrystallization Issues : r/Chempros. Reddit. Available at: [Link]
-
The application of vinylogous iminium salt derivatives to an efficient synthesis of the pyrrole containing alkaloids Rigidin and Rigidin E. ResearchGate. Available at: [Link]
-
Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Інститут металофізики. Available at: [Link]
-
Vilsmeier–Haack formylation of pyrrole. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Kinetic Study of Poly(2-formyl pyrrole). ResearchGate. Available at: [Link]
- WO2025000098A1 - Modular process for purifying conjugated polymers. Google Patents.
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2-formyl pyrrole, 1003-29-8. The Good Scents Company. Available at: [Link]
-
Purification of Cyclic Polymers Prepared from Linear Precursors by Inclusion Complexation of Linear Byproducts with Cyclodextrins. ResearchGate. Available at: [Link]
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Technical Support Center: Synthesis of Pyrrole-2-Carboxaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for the workup and purification of pyrrole-2-carboxaldehyde, a crucial intermediate in pharmaceutical and fine chemical synthesis. The content is designed for chemistry professionals and addresses common challenges encountered during the Vilsmeier-Haack formylation route, the most prevalent method for its synthesis.
I. Troubleshooting Guide: Common Workup Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.
Question 1: After hydrolyzing the reaction mixture with aqueous base, the entire solution turned dark brown or black, and I recovered a low yield of tarry material. What went wrong?
Answer:
This is the most common failure mode in this synthesis and almost always points to inadequate neutralization of the acidic environment.
-
Root Cause Analysis: The Vilsmeier-Haack reaction generates a significant amount of hydrochloric acid (HCl) during the formylation step.[1] Furthermore, the hydrolysis of the phosphorus-containing byproducts from POCl₃ creates phosphoric acids. Pyrroles are notoriously unstable under strong acidic conditions, readily polymerizing to form intractable tars. If the basic solution added for hydrolysis is insufficient in quantity or added too slowly with poor mixing, localized acidic "hotspots" persist, leading to rapid degradation of the desired product. A yield drop to as low as 15-20% can occur if the acidic products are not properly neutralized.[1]
-
Recommended Solutions:
-
Choice and Amount of Base: Use a sufficient excess of a mild base. A solution of sodium acetate trihydrate is highly recommended as it buffers the mixture effectively.[1][2] A saturated solution of sodium carbonate is also a viable alternative, but it must be added cautiously initially to control the vigorous evolution of carbon dioxide gas.[1]
-
Vigorous Stirring: The hydrolysis step involves a two-phase system (aqueous and organic). It is critical to maintain vigorous mechanical stirring to ensure intimate contact between the phases for efficient neutralization and hydrolysis.[1] Inefficient stirring is a primary cause of incomplete hydrolysis and subsequent product degradation.[1]
-
Controlled Heating: Gently refluxing the two-phase mixture for a short period (e.g., 15 minutes) after the addition of base ensures the complete hydrolysis of the intermediate iminium salt.[1] Hydrolysis may be incomplete without this heating step.[1]
-
Answer:
Low yields without polymerization can be attributed to several factors during the extraction and purification stages.
-
Root Cause Analysis:
-
Incomplete Extraction: Pyrrole-2-carboxaldehyde has some solubility in water.[3][4] A single extraction with an organic solvent will be insufficient to recover all the product from the aqueous phase.
-
Premature Crystallization: The product is a low-melting solid (m.p. 44-45 °C).[1] If the reaction mixture is cooled too much before or during extraction, the product may crystallize out of the solution at the interface or in the aqueous layer, leading to physical loss.
-
Volatilization: While the boiling point is high at atmospheric pressure, the product can be lost during solvent removal if excessive heat or vacuum is applied, especially if co-distilling with residual extraction solvent.
-
-
Recommended Solutions:
-
Multiple Extractions: After separating the primary organic layer (e.g., ethylene dichloride), extract the aqueous phase multiple times (at least 3x) with a different solvent like diethyl ether to ensure complete recovery of the product.[1]
-
Solvent Combination: Combine all organic extracts before proceeding with washing and drying steps.[1]
-
Careful Solvent Removal: Use a rotary evaporator with a moderately warm water bath. Avoid heating too aggressively. Once the bulk of the solvent is removed, it is better to use a high-vacuum pump for a short period at room temperature to remove the final traces of solvent without losing the product.
-
Question 3: During recrystallization, my product "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" is a common issue for compounds with low melting points and occurs when the product separates from the solution as a supercooled liquid rather than a crystalline solid.[5]
-
Root Cause Analysis:
-
The boiling point of the chosen recrystallization solvent is higher than the melting point of the product.
-
The solution is being cooled too rapidly, preventing the ordered arrangement required for crystal lattice formation.[5]
-
The product is too soluble in the chosen solvent, even at low temperatures.
-
-
Recommended Solutions:
-
Solvent Selection: Use a low-boiling, non-polar solvent. Petroleum ether (b.p. 40–60 °C) or hexanes are ideal choices for pyrrole-2-carboxaldehyde.[1][5]
-
Slow Cooling: After dissolving the crude product in a minimal amount of boiling solvent, allow the flask to cool slowly to room temperature undisturbed. Do not place it directly in an ice bath. Slow cooling is crucial for forming pure, well-defined crystals.[5]
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[5] Alternatively, add a small seed crystal of pure product.[5]
-
Maximize Yield: Once crystallization has started at room temperature, the flask can then be moved to an ice bath or refrigerator to maximize the recovery of the purified solid.[1][5]
-
II. Frequently Asked Questions (FAQs)
Q: What is the Vilsmeier-Haack reagent and why is it used? A: The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6][7] It is a mild electrophile used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings like pyrrole.[6][8] This method is preferred over Friedel-Crafts acylation because it avoids the use of harsh Lewis acids that can cause pyrrole to polymerize.[7]
Q: Why is freshly distilled pyrrole specified in many procedures? A: Pyrrole is susceptible to oxidation and polymerization upon exposure to air and light, forming colored impurities. Using freshly distilled pyrrole ensures that the starting material is pure and free from these non-reactive or side-reactive species, leading to a cleaner reaction and higher yield of the desired product.
Q: What are the key physical properties of pyrrole-2-carboxaldehyde? A: Understanding the physical properties is essential for proper handling, purification, and identification.
| Property | Value | Source(s) |
| Appearance | Yellow to pale tan crystalline solid or liquid | [3][9][10] |
| Molar Mass | 95.10 g/mol | [9][10] |
| Melting Point | 43-46 °C | [4][11] |
| Boiling Point | 78 °C at 2 mmHg; 217-219 °C at 760 mmHg | [1][4][11] |
| Solubility | Soluble in ether, ethanol, chloroform; slightly soluble in water | [4] |
Q: How should I store the purified pyrrole-2-carboxaldehyde? A: The compound is sensitive to air and light.[9] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8 °C.[4][10][11]
III. Standardized Workup & Purification Protocol
This protocol is adapted from a verified procedure and represents a reliable method for the workup and purification of pyrrole-2-carboxaldehyde following its synthesis via the Vilsmeier-Haack reaction.[1]
Step 1: Hydrolysis of the Reaction Intermediate
-
After the initial reaction between pyrrole and the Vilsmeier reagent is complete, cool the reaction mixture to 25-30 °C in an ice-water bath.
-
Prepare a solution of sodium acetate trihydrate (approx. 5.5 molar equivalents relative to pyrrole) in water.
-
While stirring the reaction mixture vigorously, add the sodium acetate solution through a dropping funnel. Add the first portion cautiously to control the initial exotherm and any gas evolution.
-
Once the addition is complete, replace the cooling bath with a heating mantle and heat the two-phase mixture to reflux for 15 minutes. Ensure stirring is efficient enough to maintain a well-mixed emulsion.
Step 2: Extraction
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer (the original reaction solvent, e.g., ethylene dichloride).
-
Extract the remaining aqueous layer three times with diethyl ether (e.g., 3 x 150 mL for a 1-mole scale reaction).
-
Combine the initial organic layer with all three ether extracts.
Step 3: Washing and Drying
-
Wash the combined organic solution with three portions of a saturated aqueous sodium carbonate solution. Caution: Add the first portion very slowly as CO₂ evolution can cause excessive pressure buildup in the separatory funnel. Vent frequently.
-
Dry the washed organic solution over anhydrous sodium carbonate.
Step 4: Isolation of Crude Product
-
Filter off the drying agent.
-
Remove the solvents using a rotary evaporator. The final product will be a liquid or a low-melting solid.[1]
Step 5: Purification
-
Method A: Vacuum Distillation
-
Transfer the crude residue to a Claisen flask.
-
Distill under reduced pressure. The product typically boils at 78 °C at 2 mmHg.[1] This method is effective for obtaining a highly pure liquid product.
-
-
Method B: Recrystallization
-
Dissolve the crude product in a minimal amount of boiling petroleum ether (b.p. 40-60 °C) or hexanes.[1]
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation is established, cool the flask in an ice bath for several hours to maximize yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them. The expected recovery from recrystallization is approximately 85%.[1]
-
IV. Visualization of Workflows
The following diagrams illustrate the key decision-making processes in the workup and troubleshooting of pyrrole-2-carboxaldehyde synthesis.
Caption: Standard workup and purification workflow.
Caption: Troubleshooting decision tree for common issues.
V. References
-
Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74. DOI: 10.15227/orgsyn.036.0074. Available at: [Link]
-
What is the reaction of preparation of pyrrol-2-aldehyde from pyrrole? Quora. Available at: [Link]
-
Synthesis of pyrrole-2-aldehyde. PrepChem.com. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Pyrrole-The Vilsmeier Reaction. ChemTube3D. Available at: [Link]
-
Pyrrole-2-carbaldehyde. Pipzine Chemicals. Available at: [Link]
-
Muchowski, J. M., & Hess, P. (1988). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents by bromine-lithium exchange of 2-bromo-6-(diisopropylamino)-1-azafulvene derivatives. Canadian Journal of Chemistry, 66(1), 112-118.
-
Rowlinson, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5529. MDPI. Available at: [Link]
-
Mueller-Westerhoff, U. T., & Swiegers, F. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents, WO2001028997A2. Available at:
-
Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27409. The Royal Society of Chemistry. Available at: [Link]
-
Pyrrole-2-carboxaldehyde Product Page. Pharmaffiliates. Available at: [Link]
-
Loader, C. E., Barnett, G. H., & Anderson, H. J. (1982). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(3), 383-389.
-
Rajput, P., & Kaur, D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical & Biological Sciences, 3(1), 25-43.
-
Elsom, L. F., & Jones, R. A. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of 1-Substituted Pyrroles. Journal of the Chemical Society C: Organic, 247.
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Loader, C. E., Barnett, G. H., & Anderson, H. J. (1982). The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(3), 383-389.
-
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Available at: [Link]
-
Zhang, Y., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 17(3), e202301201.
-
Rajput, P., & Kaur, D. (2012). Review article on Vilsmeier-Haack reaction. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
-
Corwin, A. H., & Viohl, P. (1943). Ethyl 1H-Pyrrole-2-carboxylate. Organic Syntheses, 23, 30.
-
Wang, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2596. MDPI. Available at: [Link]
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- 7. chemtube3d.com [chemtube3d.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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Validation & Comparative
A Comparative Guide to the DNA Interaction of Pyrrole Oxime Platinum Complexes
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer chemotherapy has been significantly shaped by platinum-based drugs, with cisplatin being a cornerstone in the treatment of various solid tumors.[1] However, its efficacy is often curtailed by significant side effects and the development of drug resistance.[2] This has spurred the exploration of new platinum complexes with modified ligands to enhance therapeutic indices. Among these, platinum complexes featuring pyrrole oxime ligands have emerged as a promising class of compounds, demonstrating significant cytotoxic activities, in some cases even surpassing that of cisplatin.[3][4]
This guide provides an in-depth comparison of the DNA interaction profiles of pyrrole oxime platinum complexes against established platinum drugs like cisplatin. We will delve into the mechanistic details of their interaction with DNA, supported by experimental data, and explore how these interactions correlate with their cytotoxic effects.
The Central Role of DNA in Platinum Drug Cytotoxicity
The primary mechanism of action for platinum-based anticancer drugs is their interaction with DNA.[2][5] Upon entering a cell, the platinum complex undergoes hydrolysis, enabling it to bind to the nitrogen atoms of DNA bases, primarily the N7 position of guanine.[6][7] This binding leads to the formation of various DNA adducts, including intrastrand and interstrand crosslinks.[6][1] These adducts distort the DNA double helix, which in turn inhibits critical cellular processes like DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[1]
Pyrrole Oxime Platinum Complexes: A New Frontier
The introduction of pyrrole oxime ligands into the platinum coordination sphere offers several potential advantages. These ligands can influence the complex's lipophilicity, cellular uptake, and reactivity towards DNA. The structural diversity achievable with pyrrole-based ligands allows for the fine-tuning of the electronic and steric properties of the platinum center, potentially leading to novel DNA binding modes and improved anticancer activity.[8][9]
Comparative Analysis of DNA Interaction
To understand the therapeutic potential of pyrrole oxime platinum complexes, it is crucial to compare their DNA binding characteristics with those of clinically used platinum drugs. This comparison typically involves a suite of biophysical and biochemical techniques.
Key Experimental Techniques for Studying DNA-Drug Interactions
A variety of methods are employed to characterize the interaction between small molecules and DNA.[10][11][12] These techniques provide insights into the binding mode, binding affinity, and the structural changes induced in the DNA upon complex formation.
-
UV-Visible Spectroscopy: This technique is used to monitor changes in the absorbance spectrum of DNA upon the addition of the platinum complex. Intercalation, a binding mode where the complex inserts itself between the DNA base pairs, typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) of the DNA's absorption maximum.[13] In contrast, groove binding or electrostatic interactions may cause hyperchromism.[13]
-
Fluorescence Spectroscopy: This method often utilizes a fluorescent probe, such as ethidium bromide (EtBr), which intercalates into DNA and emits a strong fluorescence signal.[14] A competing molecule that displaces EtBr from the DNA will cause a quenching of this fluorescence. The extent of quenching can be used to determine the binding affinity of the test compound.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of DNA. The B-form DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Binding of a drug can induce changes in this spectrum, providing information about alterations in DNA conformation.[10]
-
Viscosity Measurements: The viscosity of a DNA solution is sensitive to its length. Intercalating agents increase the separation between base pairs, leading to an increase in the overall length of the DNA and a subsequent increase in viscosity. Conversely, compounds that bend or kink the DNA can lead to a decrease in viscosity.
-
Agarose Gel Electrophoresis: This technique can be used to study the unwinding of supercoiled plasmid DNA. Intercalating molecules unwind the DNA, causing a change in its electrophoretic mobility. Covalent binding can also alter the DNA's migration through the gel.[3]
Workflow for DNA Interaction Studies
Caption: Workflow for DNA interaction studies.
Comparative Data: Pyrrole Oxime Pt Complexes vs. Cisplatin
The following table summarizes typical experimental data obtained for a hypothetical pyrrole oxime platinum complex in comparison to cisplatin.
| Parameter | Pyrrole Oxime Platinum Complex | Cisplatin | Interpretation |
| UV-Vis Spectroscopy | Hypochromism and Bathochromic Shift | Minor Hyperchromism | Suggests an intercalative or strong groove binding mode for the pyrrole oxime complex, while cisplatin's interaction is primarily covalent. |
| Fluorescence Quenching | Significant quenching of EtBr fluorescence | Moderate quenching of EtBr fluorescence | Indicates a higher binding affinity of the pyrrole oxime complex to DNA compared to cisplatin. |
| Binding Constant (Kb) | ~10^5 M^-1 | ~10^4 M^-1[15] | Quantitatively confirms the stronger binding of the pyrrole oxime complex to DNA. |
| Circular Dichroism | Significant changes in both positive and negative bands | Less pronounced changes | Suggests a more substantial distortion of the DNA secondary structure by the pyrrole oxime complex. |
| Viscosity | Increase in relative viscosity | No significant change | Supports an intercalative binding mode for the pyrrole oxime complex. |
| Agarose Gel Electrophoresis | Efficient unwinding of supercoiled DNA | Induces DNA bending/shortening[7] | Further evidence for intercalation by the pyrrole oxime complex, contrasting with cisplatin's covalent crosslinking. |
Mechanistic Insights and Structure-Activity Relationships
The enhanced DNA interaction of pyrrole oxime platinum complexes can be attributed to several factors:
-
Planarity and Aromaticity: The pyrrole ring, often part of a larger planar aromatic system in these ligands, facilitates intercalation between DNA base pairs.
-
Hydrogen Bonding: The oxime group can participate in hydrogen bonding interactions with the DNA backbone or bases, further stabilizing the complex.
-
Lipophilicity: The organic nature of the pyrrole oxime ligand can increase the overall lipophilicity of the platinum complex, potentially enhancing its cellular uptake.
These distinct DNA binding properties often translate to different biological outcomes. While cisplatin's cytotoxicity is primarily linked to the formation of covalent adducts that are recognized and processed by cellular DNA repair machinery, the intercalative nature of some pyrrole oxime complexes may present a different type of DNA lesion. This could be advantageous in overcoming cisplatin resistance, which is often associated with enhanced DNA repair mechanisms.[16]
Cytotoxicity and Anticancer Potential
Numerous studies have demonstrated the potent in vitro cytotoxic activity of platinum complexes containing pyrrole-based ligands against a range of human cancer cell lines.[9][17] In some instances, these complexes exhibit IC50 values significantly lower than those of cisplatin, particularly in cisplatin-resistant cell lines.[3][17] This suggests that their different mode of DNA interaction may circumvent the resistance mechanisms that are effective against cisplatin.
Conclusion and Future Directions
Pyrrole oxime platinum complexes represent a promising avenue in the development of novel anticancer agents. Their unique DNA interaction profiles, often characterized by strong intercalative binding and significant distortion of the DNA structure, set them apart from traditional platinum drugs like cisplatin. This distinct mechanism of action may be key to overcoming the challenges of drug resistance and reducing the severe side effects associated with current platinum-based chemotherapies.
Future research in this area should focus on:
-
Synthesizing a wider range of pyrrole oxime ligands to establish more definitive structure-activity relationships.
-
Conducting detailed mechanistic studies to fully elucidate the downstream cellular signaling pathways activated by the DNA adducts formed by these complexes.
-
Evaluating the in vivo efficacy and toxicity of the most promising candidates in preclinical animal models.
By leveraging a deeper understanding of their DNA interactions, scientists can rationally design the next generation of platinum-based anticancer drugs with improved therapeutic profiles.
Experimental Protocols
UV-Visible Spectroscopic Titration
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Determine the concentration of the CT-DNA solution spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Prepare a stock solution of the pyrrole oxime platinum complex in the same buffer.
-
In a quartz cuvette, place a fixed concentration of the platinum complex.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.
-
Record the UV-Visible absorption spectrum from 200 to 400 nm.
-
Correct the spectra for the dilution effect.
-
Analyze the changes in the absorbance and wavelength of the maximum absorption of the platinum complex to determine the binding mode and calculate the binding constant (Kb).
Fluorescence Quenching Assay
-
Prepare a solution of CT-DNA and ethidium bromide (EtBr) in buffer, such that the EtBr is fully intercalated into the DNA.
-
Record the fluorescence emission spectrum of the DNA-EtBr solution (excitation typically around 520 nm, emission around 600 nm).
-
Prepare a stock solution of the pyrrole oxime platinum complex.
-
Add increasing concentrations of the platinum complex to the DNA-EtBr solution.
-
After each addition, incubate for a few minutes to allow for competitive binding.
-
Record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the platinum complex concentration.
-
Calculate the Stern-Volmer quenching constant (Ksv) to quantify the binding affinity.
Agarose Gel Electrophoresis for DNA Unwinding
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in buffer.
-
Add increasing concentrations of the pyrrole oxime platinum complex to the reaction mixtures.
-
Incubate the mixtures at 37°C for a specified time (e.g., 24 hours).
-
Add loading dye to each reaction mixture.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated a sufficient distance.
-
Visualize the DNA bands under a UV transilluminator.
-
Analyze the migration of the supercoiled (Form I) and nicked circular (Form II) DNA bands to assess the extent of DNA unwinding.
References
- Wikipedia.
-
Wang, X., et al. (2022). Platinum-based drugs for cancer therapy and anti-tumor strategies. Journal of Hematology & Oncology, 15(1), 1-23. [Link]
-
Shen, D. W., et al. (2012). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology, 3, 196. [Link]
-
Velasco, G., et al. (2018). Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements. Biophysical Journal, 114(10), 2335-2345. [Link]
-
Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature Reviews Drug Discovery, 4(4), 307-320. [Link]
-
Johnstone, T. C., et al. (2016). The mechanism of action of platinum anticancer agents--what do we really know about it? Dalton Transactions, 45(36), 13003-13015. [Link]
-
Nafisi, S., & Norouzi, P. (2009). A comparative study on the interaction of cis- and trans-platin with DNA and RNA. Journal of Biomolecular Structure & Dynamics, 26(6), 739-748. [Link]
-
Nafisi, S., & Norouzi, P. (2009). A comparative study on the interaction of cis- and trans-platin with DNA and RNA. PubMed. [Link]
-
Maurya, D. (2022). Drug–DNA Interaction: Mechanisms, Analytical Techniques, and Implications in Therapeutic Design. International Journal of Scientific Development and Research, 7(5), 384-393. [Link]
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A Comparative Guide to the Biological Activity of Pyrrole Oxime Derivatives
Introduction: The Versatility of the Pyrrole Scaffold
In the landscape of medicinal chemistry, the pyrrole ring is a privileged scaffold, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1] Its unique electronic properties and synthetic tractability allow for the creation of a vast library of derivatives.[2] Among these, pyrrole oxime derivatives have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. The incorporation of the oxime moiety (-C=N-OH) onto the pyrrole core introduces a key pharmacophore that can modulate the molecule's physicochemical properties and enhance its interaction with various biological targets.
This guide provides a comparative analysis of the biological activities of select pyrrole oxime derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of their actions, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this fascinating class of molecules.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a critical endeavor, and pyrrole derivatives have shown considerable promise in this area.[3][4] Certain pyrrole oximes have been identified as potent inhibitors of key signaling pathways that drive tumor growth and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrrole derivatives exert their anticancer effects is the inhibition of protein kinases.[5] Many cancers are driven by the aberrant activity of kinases like the Epidermal Growth Factor Receptor (EGFR), which plays a central role in regulating cell growth, proliferation, and differentiation.[6] Overexpression or mutation of EGFR can lead to sustained downstream signaling, promoting tumorigenesis.[7] Pyrrole derivatives have been designed to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its activation and halting the downstream signaling cascade.[6]
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Preparation: Culture and harvest cells in their logarithmic growth phase. Prepare a single-cell suspension in the appropriate culture medium.
-
Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. 3. Compound Preparation: Prepare a stock solution of the pyrrole oxime derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final test concentrations.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (medium with solvent) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. 7. Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. [8]9. Data Acquisition: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [9]Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. 10. Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Agar Well Diffusion for Antimicrobial Susceptibility
This method is a standard procedure for evaluating the antimicrobial activity of test compounds. [10]An antimicrobial agent diffuses from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity. [11] Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the MHA plate with the prepared inoculum to create a bacterial lawn. [12]4. Well Creation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar plate using a sterile cork borer. [11]5. Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test pyrrole oxime derivative solution (at a known concentration) into each well. [11]Also, prepare wells for a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours. [10]8. Data Acquisition: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is suppressed) in millimeters (mm).
-
Interpretation: The diameter of the inhibition zone is proportional to the susceptibility of the microorganism to the test compound.
Protocol 3: In Vitro COX Inhibitor Screening Assay (Fluorometric)
This assay determines the ability of a compound to inhibit COX-1 and/or COX-2 by measuring the peroxidase activity of the enzyme. The assay detects Prostaglandin G2, an intermediate product, using a fluorometric probe. [4] Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as specified by the commercial kit manufacturer. This typically includes COX Assay Buffer, Heme, COX Probe, Cofactor, Arachidonic Acid (substrate), and the recombinant COX-1 and COX-2 enzymes. [4][13]2. Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in COX Assay Buffer.
-
Assay Plate Setup: In a 96-well white opaque plate, set up wells for:
-
Enzyme Control (100% Activity): Assay Buffer, Heme, COX enzyme.
-
Inhibitor Control: Assay Buffer, Heme, COX enzyme, and a known COX inhibitor (e.g., Celecoxib for COX-2). [4] * Test Compound Wells: Assay Buffer, Heme, COX enzyme, and the test pyrrole oxime derivative at various concentrations.
-
-
Reaction Mixture: Prepare a master reaction mix containing Assay Buffer, COX Probe, and COX Cofactor.
-
Pre-incubation: Add the diluted test inhibitors or controls to the appropriate wells, followed by the diluted enzyme. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the reaction mix to all wells. Initiate the enzymatic reaction by adding the Arachidonic Acid substrate.
-
Data Acquisition: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes using a fluorescence plate reader. [4]8. Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.
Conclusion and Future Directions
Pyrrole oxime derivatives represent a versatile and potent class of biologically active molecules. The evidence presented highlights their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationship studies are crucial in this field, guiding the rational design of new derivatives with enhanced potency and selectivity. [14][15]Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and in vivo efficacy, with the ultimate goal of translating these promising laboratory findings into clinically effective therapeutics. The continued exploration of the pyrrole scaffold is a testament to its enduring importance in the quest for novel medicines.
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The Definitive Guide to the Structural Validation of Pyrrole-2-Carbaldehyde Oxime: A Comparative Analysis of Spectroscopic, Crystallographic, and Computational Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. Pyrrole-2-carbaldehyde and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their presence in natural products and their potential as precursors in the synthesis of complex bioactive molecules.[1] The introduction of an oxime functionality to this scaffold further enhances its chemical versatility. This guide provides an in-depth technical comparison of the methodologies employed to elucidate and validate the structure of pyrrole-2-carbaldehyde oxime, with a particular focus on the definitive role of X-ray crystallography.
The Foundational Role of Synthesis and Initial Characterization
The journey to structural validation begins with the synthesis of the target compound. Pyrrole-2-carbaldehyde oxime is typically prepared from its parent aldehyde, pyrrole-2-carbaldehyde. The synthesis of the aldehyde itself can be achieved through methods like the Vilsmeier-Haack reaction, which involves the formylation of pyrrole.
The subsequent conversion to the oxime is generally a straightforward condensation reaction with hydroxylamine. While the synthesis may appear routine, it is the first crucial step where impurities or isomeric mixtures (E/Z isomers of the oxime) can arise, necessitating the robust analytical techniques discussed below.
Experimental Protocol: Synthesis of Pyrrole-2-Carbaldehyde Oxime
-
Synthesis of Pyrrole-2-Carbaldehyde: A common method involves the reaction of pyrrole with a Vilsmeier reagent, which can be prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction is typically carried out in an appropriate solvent like ethylene dichloride.
-
Formation of the Oxime: Pyrrole-2-carbaldehyde is then dissolved in a suitable solvent, such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) is added to the solution. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the condensation reaction to completion.
-
Isolation and Purification: The resulting pyrrole-2-carbaldehyde oxime can be isolated by filtration if it precipitates, or by extraction with an organic solvent. Purification is often achieved by recrystallization from a suitable solvent system to obtain a solid product suitable for analysis.
Initial characterization of the synthesized product relies on a suite of spectroscopic techniques that provide the first layer of structural evidence.
-
Infrared (IR) Spectroscopy: This technique is invaluable for identifying the key functional groups present in the molecule. The IR spectrum of pyrrole-2-carbaldehyde oxime will exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, the O-H stretch of the oxime, the C=N stretch of the oxime, and the C-H and C=C stretching and bending vibrations of the pyrrole ring.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the elemental composition (C₅H₆N₂O). High-resolution mass spectrometry (HRMS) can further validate the molecular formula with high accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the connectivity and solution-state structure of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information.
A Deeper Dive: Comparative Analysis of Structural Elucidation Techniques
While the initial spectroscopic methods provide a foundational understanding of the molecule's structure, a comprehensive validation, particularly of its three-dimensional arrangement, requires a multi-faceted approach. Here, we compare the insights gained from NMR spectroscopy, X-ray crystallography, and computational modeling.
| Technique | Information Provided | Phase | Advantages | Limitations |
| NMR Spectroscopy | Connectivity (through-bond correlations), solution-state conformation, dynamic processes, E/Z isomerism. | Solution | Non-destructive, provides information on dynamic behavior in solution. | Provides an average structure in solution; precise bond lengths and angles are not directly measured. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions in the solid state. | Solid | Unambiguous determination of the static, solid-state structure. | Requires a suitable single crystal, which can be challenging to grow; the solid-state conformation may differ from the solution-state. |
| Computational Modeling (e.g., DFT) | Predicted geometry (bond lengths, angles), electronic properties, relative energies of conformers/isomers. | Gas Phase (or with solvent models) | Provides theoretical insights that can complement experimental data; can predict structures that are difficult to study experimentally. | The accuracy is dependent on the level of theory and basis set used; it is a theoretical prediction, not a direct measurement. |
The Power and Nuances of NMR Spectroscopy
For pyrrole-2-carbaldehyde oxime, ¹H NMR spectroscopy is instrumental in confirming the presence of the pyrrole ring protons and the methine proton of the oxime group. The chemical shifts and coupling constants of the pyrrole protons provide information about the substitution pattern. Furthermore, NMR can be used to distinguish between the E and Z isomers of the oxime, as the spatial orientation of the hydroxyl group influences the chemical environment of the nearby protons.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
The Unambiguous Verdict of X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for the absolute determination of a molecule's three-dimensional structure in the solid state. While a publicly available crystal structure for the parent pyrrole-2-carbaldehyde oxime is not readily found, we can infer the type of detailed information it would provide by examining a closely related structure, such as that of 4-acetyl-1H-pyrrole-2-carbaldehyde.[2]
An X-ray crystallographic analysis would provide:
-
Confirmation of Connectivity: It would unequivocally confirm the atomic connections, leaving no ambiguity about the overall molecular framework.
-
Precise Geometric Parameters: It would yield highly accurate measurements of all bond lengths, bond angles, and torsion angles. This level of detail is crucial for understanding the finer points of the molecule's geometry, such as the planarity of the pyrrole ring and the conformation of the oxime substituent.
-
Stereochemistry: The configuration of the oxime (E or Z) would be definitively established.
-
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice and the nature of the intermolecular forces, such as hydrogen bonds, that hold the crystal together. For pyrrole-2-carbaldehyde oxime, one would expect to observe hydrogen bonding involving the pyrrole N-H group and the oxime's hydroxyl group and nitrogen atom. These interactions are critical in understanding the solid-state properties of the material.
Illustrative Workflow for X-ray Crystallographic Validation
Caption: Workflow for X-ray Crystallographic Validation.
The Predictive Power of Computational Chemistry
In the absence of experimental crystallographic data, or as a complementary tool, computational methods such as Density Functional Theory (DFT) can be employed to predict the structure of pyrrole-2-carbaldehyde oxime. These calculations can provide optimized geometries for both the E and Z isomers, allowing for a comparison of their relative stabilities.
Furthermore, computational methods can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. By comparing these predicted values with the experimental data, one can gain further confidence in the proposed structure.
Conclusion: An Integrated Approach for Definitive Structural Validation
The structural elucidation of pyrrole-2-carbaldehyde oxime serves as an excellent case study for the necessity of an integrated analytical approach in modern chemistry. While synthesis and initial spectroscopic characterization lay the groundwork, a truly comprehensive understanding requires the synergy of multiple advanced techniques.
-
NMR spectroscopy provides invaluable information about the molecule's structure and dynamics in solution.
-
X-ray crystallography , when feasible, offers an unparalleled level of detail and certainty regarding the solid-state structure.
-
Computational modeling acts as a powerful predictive and complementary tool, bridging the gap between experimental observations and theoretical understanding.
For researchers and drug development professionals, relying on a single technique can lead to an incomplete or even erroneous structural assignment. By judiciously combining the strengths of these diverse methodologies, a self-validating system is created, ensuring the scientific integrity of the data and paving the way for the successful development of novel chemical entities.
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A Spectroscopic Guide to the Transformation of an Aldehyde to an Oxime: 1H-Pyrrole-2-carbaldehyde and its Analogue
In the landscape of pharmaceutical and materials science, the structural and electronic modifications of heterocyclic scaffolds are of paramount importance. The conversion of an aldehyde to an oxime represents a fundamental transformation that significantly alters the chemical and physical properties of a molecule. This guide provides an in-depth spectroscopic comparison of 1H-pyrrole-2-carbaldehyde and its corresponding oxime, offering researchers, scientists, and drug development professionals a comprehensive understanding of the spectroscopic shifts that accompany this functional group transformation. The data presented herein is supported by experimental protocols and serves as a valuable reference for the characterization of similar molecular systems.
Introduction: The Chemical and Biological Significance
1H-pyrrole-2-carbaldehyde is a versatile building block in organic synthesis, serving as a precursor to a wide array of more complex heterocyclic structures. Its aldehyde functionality is a key reactive handle for the introduction of diverse molecular fragments. The corresponding oxime, 1H-pyrrole-2-carbaldehyde oxime, introduces a nucleophilic nitrogen and a hydroxyl group, opening up new avenues for chemical ligation, coordination chemistry, and the development of novel bioactive compounds. Understanding the distinct spectroscopic signatures of these two molecules is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships.
Molecular Structures and Isomerism
The transformation from 1H-pyrrole-2-carbaldehyde to its oxime introduces the possibility of stereoisomerism. While the aldehyde exists as a single entity, the oxime can exist as two geometric isomers: the E (anti) and Z (syn) isomers, arising from the restricted rotation around the C=N double bond. This isomerism has profound implications for the molecule's spectroscopic properties, particularly in NMR.
Caption: Synthesis of this compound.
Comparative Spectroscopic Analysis
The conversion of the aldehyde to the oxime induces characteristic changes across various spectroscopic techniques. A detailed comparison is presented below.
¹H NMR Spectroscopy: A Tale of Two Isomers
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of the protons in a molecule. The most significant changes upon conversion of the aldehyde to the oxime are observed for the proton of the C=X group (where X is O or NOH) and the adjacent pyrrole ring protons.
1H-Pyrrole-2-carbaldehyde: The aldehyde proton (CHO) gives rise to a characteristic singlet in the downfield region, typically around 9.5-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The pyrrole ring protons appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the aldehyde.
This compound: The formation of the oxime results in the disappearance of the aldehyde proton signal and the appearance of two new signals: one for the C=N-H proton and another for the N-OH proton. The chemical shift of the C=N-H proton is typically found between 7.0 and 8.5 ppm. The hydroxyl proton (NOH) often appears as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
Crucially, the presence of E and Z isomers of the oxime leads to two distinct sets of signals in the ¹H NMR spectrum. The relative orientation of the hydroxyl group with respect to the pyrrole ring influences the chemical shifts of the nearby pyrrole protons. For instance, in the Z isomer, the hydroxyl group can form an intramolecular hydrogen bond with the pyrrole N-H, leading to a downfield shift of the N-H proton signal compared to the E isomer.[1]
| Compound | Functional Group Proton (ppm) | Pyrrole H3 (ppm) | Pyrrole H4 (ppm) | Pyrrole H5 (ppm) | Pyrrole NH (ppm) |
| 1H-Pyrrole-2-carbaldehyde | ~9.57 (CHO)[2] | ~7.03[2] | ~6.31[2] | ~7.24[2] | ~11.41[2] |
| (E)-1H-Pyrrole-2-carbaldehyde Oxime | ~7.90 (CH=N)[1] | ~6.85[1] | ~6.20[1] | ~6.75[1] | ~10.40[1] |
| (Z)-1H-Pyrrole-2-carbaldehyde Oxime | ~7.35 (CH=N)[1] | ~6.40[1] | ~6.20[1] | ~6.90[1] | ~11.50[1] |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency.
¹³C NMR Spectroscopy: Tracking the Carbonyl to Imine Conversion
The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecules. The most dramatic shift occurs at the carbon of the C=X functionality.
1H-Pyrrole-2-carbaldehyde: The aldehydic carbon (CHO) exhibits a characteristic resonance in the highly deshielded region of the spectrum, typically between 175 and 185 ppm.
This compound: Upon conversion to the oxime, the signal for the C=N carbon shifts significantly upfield to approximately 140-150 ppm. This is a clear and unambiguous indicator of the successful transformation. The chemical shifts of the pyrrole ring carbons are also subtly affected by the change in the electronic nature of the substituent. The presence of E and Z isomers will also result in two sets of signals for the oxime carbons.[1]
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C=X (ppm) |
| 1H-Pyrrole-2-carbaldehyde | ~132.5 | ~123.0 | ~111.0 | ~127.5 | ~179.0 |
| (E)-1H-Pyrrole-2-carbaldehyde Oxime | ~127.0[1] | ~116.0[1] | ~110.0[1] | ~122.0[1] | ~145.0[1] |
| (Z)-1H-Pyrrole-2-carbaldehyde Oxime | ~128.0[1] | ~111.0[1] | ~110.5[1] | ~123.0[1] | ~144.5[1] |
Note: Chemical shifts are approximate and derived from literature data.[1]
Caption: Key ¹³C NMR shift upon oxime formation.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
1H-Pyrrole-2-carbaldehyde: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde, typically appearing in the range of 1660-1700 cm⁻¹. The N-H stretch of the pyrrole ring is also observed as a broad band around 3200-3400 cm⁻¹.
This compound: The conversion to the oxime is marked by the disappearance of the strong C=O stretching band and the appearance of new bands. A C=N stretching vibration is observed, usually in the region of 1620-1680 cm⁻¹, which is often weaker than the original C=O band. Additionally, a broad O-H stretching band from the oxime hydroxyl group appears in the region of 3100-3600 cm⁻¹, often overlapping with the pyrrole N-H stretch. The N-O stretch is typically found in the 930-960 cm⁻¹ region.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 1H-Pyrrole-2-carbaldehyde | ~3250 (N-H stretch), ~1665 (C=O stretch) |
| This compound | ~3150-3400 (O-H and N-H stretch), ~1640 (C=N stretch), ~945 (N-O stretch)[3] |
Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
1H-Pyrrole-2-carbaldehyde: The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 95.[4] Common fragmentation pathways involve the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), and cleavage of the pyrrole ring.
This compound: The molecular ion peak for the oxime is expected at m/z 110, confirming the addition of the NOH group. The fragmentation of oximes can be more complex. Common fragmentation pathways may include the loss of a hydroxyl radical ([M-OH]⁺), loss of water ([M-H₂O]⁺), and cleavage of the C=N bond. The fragmentation pattern can also be influenced by the E/Z stereochemistry.
Caption: Plausible MS fragmentation pathways.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard method for the synthesis of an oxime from an aldehyde.
Materials:
-
1H-Pyrrole-2-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Water
Procedure:
-
Dissolve 1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field NMR spectrometer.
-
Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a neat film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The choice of ionization technique will depend on the stability and polarity of the analyte.
Conclusion
The transformation of 1H-pyrrole-2-carbaldehyde to its oxime is accompanied by a series of predictable and informative spectroscopic changes. The disappearance of the aldehyde proton and carbonyl carbon signals in NMR, the loss of the C=O stretching band in IR, and the mass shift in MS are all definitive indicators of this conversion. Furthermore, the formation of E and Z isomers of the oxime adds a layer of complexity and richness to the spectroscopic data, particularly in NMR. This guide provides a foundational understanding of these spectroscopic differences, equipping researchers with the knowledge to confidently characterize these and similar molecular systems.
References
-
Afonin, A. V., Ushakov, I. A., Pavlov, D. V., Ivanov, A. V., & Mikhaleva, A. I. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 48(9), 685–692. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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- 2. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 3. This compound | C5H6N2O | CID 135473710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1H-Pyrrole-2-Carbaldehyde Oxime by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Oxime-Containing Compounds
In the landscape of pharmaceutical development and medicinal chemistry, 1H-pyrrole-2-carbaldehyde oxime serves as a valuable building block and a pharmacophore in its own right. The pyrrole nucleus is a cornerstone of many biologically active molecules, and the oxime functional group is known for its diverse chemical reactivity and potential to interact with biological targets.[1] The purity of this starting material is not merely a matter of quality control; it is a fundamental prerequisite for the synthesis of safe and effective drug candidates. Impurities, even in trace amounts, can lead to unwanted side reactions, introduce toxicological risks, or alter the pharmacological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized this compound. We will delve into the rationale behind method development, present a robust, validated protocol, and discuss the importance of forced degradation studies in creating a truly stability-indicating assay, a cornerstone of regulatory compliance and drug safety.[2][3]
Understanding the Analyte and Potential Impurities
The synthesis of this compound typically proceeds via the reaction of 1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride.[4] The preceding step often involves the Vilsmeier-Haack formylation of pyrrole.[5] A thorough understanding of this synthetic route is paramount, as it allows us to anticipate potential process-related impurities.
Potential Impurities Include:
-
Unreacted Starting Materials: 1H-pyrrole-2-carbaldehyde, hydroxylamine.
-
Synthesis By-products: Side-products from the Vilsmeier-Haack reaction or the oximation step.
-
Degradation Products: The oxime functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could revert it to the parent aldehyde.[6][7] The pyrrole ring itself can be prone to oxidation.
A robust analytical method must be capable of separating the main analyte from all these potential impurities, a property known as specificity.[8]
Method Development: A Comparative Approach to HPLC Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for analyzing moderately polar, non-volatile compounds like this compound.[9] The core principle involves partitioning the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
The Causality of Chromatographic Parameter Selection
The selection of HPLC parameters is not arbitrary; it is a systematic process aimed at achieving optimal separation. The following diagram illustrates the logical relationships between key parameters and chromatographic performance.
Sources
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- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
comparative reactivity of pyrrole-2-carbaldehyde with other aldehydes
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the course of a synthetic strategy. Aldehydes, with their versatile carbonyl group, are cornerstone building blocks in molecular construction. Among these, heteroaromatic aldehydes offer a unique confluence of reactivity and structural complexity. This guide provides an in-depth comparative analysis of the reactivity of pyrrole-2-carbaldehyde, a vital intermediate in pharmaceuticals and materials science, against other common aldehydes.[1][2] We will dissect the electronic factors governing its reactivity and provide supporting experimental data and protocols to inform your synthetic design.
The Decisive Factor: Carbonyl Electrophilicity
The reactivity of an aldehyde in nucleophilic reactions is fundamentally governed by the electrophilicity of its carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its susceptibility to nucleophilic attack. This charge is, in turn, heavily modulated by the electronic properties—both inductive and resonance effects—of the group attached to the formyl moiety.
In aromatic and heteroaromatic aldehydes, the nature of the ring system is paramount.
-
Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO₂) on a benzaldehyde ring, pull electron density away from the carbonyl group. This effect, through negative induction (-I) and resonance (-M), significantly increases the carbonyl carbon's electrophilicity, making the aldehyde more reactive.
-
Electron-Donating Groups (EDGs) , like a methoxy group (-OCH₃), push electron density into the ring and towards the carbonyl group via a positive resonance effect (+M). This influx of electron density reduces the carbonyl carbon's partial positive charge, rendering the aldehyde less reactive.
Pyrrole-2-carbaldehyde presents a unique case. The pyrrole ring is an electron-rich heteroaromatic system.[3] The nitrogen atom's lone pair of electrons participates in the aromatic sextet, creating a significant electron-donating resonance effect that extends to the C-2 position. This donation of electron density to the carbonyl carbon diminishes its electrophilicity.[3] Consequently, pyrrole-2-carbaldehyde is generally less reactive towards nucleophiles than benzaldehyde and its derivatives bearing electron-withdrawing substituents .[2][3] However, it is typically more reactive than benzaldehydes substituted with strong electron-donating groups.[3]
Sources
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1H-pyrrole-2-carbaldehyde Oxime
This document provides essential, immediate safety protocols and logistical guidance for the handling and disposal of 1H-pyrrole-2-carbaldehyde oxime. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring your work is conducted with the highest standards of safety and scientific integrity. This guide is designed for researchers, scientists, and drug development professionals.
Hazard Profile & GHS Classification (Surrogate-Based)
Understanding the hazard classification is the first step in establishing a safe handling protocol. The following classifications for the surrogate compound, 1H-pyrrole-2-carbaldehyde, dictate the necessary protective measures.
| Hazard Class | GHS Classification | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4][5] | Warning [1][3][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2][3][4][5] | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][3][4] | Warning |
These classifications necessitate preventative measures to avoid all routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is your primary defense against chemical exposure. The causality behind each selection is critical for ensuring its effectiveness.
| Protection Type | Recommended PPE | Standard/Material | Causality: The "Why" Behind the Choice |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Conforming to EN 166 or OSHA 29 CFR 1910.133[3] | Goggles provide a seal to protect against dust and splashes that can cause serious eye irritation.[6] A face shield offers a secondary, broader barrier against splashes to the entire face.[7][8] |
| Hand Protection | Chemical-Resistant Gloves (Double-gloving recommended) | Nitrile or Butyl rubber (EN 374 standard)[7] | Prevents direct skin contact with the chemical, which is known to cause skin irritation.[7] Double-gloving provides an additional layer of protection and allows for safe removal of the outer, contaminated glove. |
| Body Protection | Chemical-Resistant Lab Coat or Coveralls | Standard laboratory coat; consider a rubber apron for larger quantities. | Protects personal clothing from contamination and prevents incidental skin exposure.[2][3][7] |
| Respiratory Protection | Use within a certified Chemical Fume Hood is mandatory . | N/A for standard handling | The primary engineering control to prevent inhalation of irritant dust or vapors.[9] A fume hood effectively captures and exhausts contaminants away from the operator. |
| Air-Purifying Respirator with Organic Vapor Cartridges | NIOSH/MSHA approved[2] | For emergency use only (e.g., large spills) or in non-ventilated areas. This is a secondary measure when primary engineering controls (fume hood) fail or are unavailable. | |
| Foot Protection | Closed-toe Shoes | Leather or chemical-resistant material | Protects feet from potential spills.[7] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure at every stage of handling. This protocol is a self-validating system designed to ensure safety from preparation through disposal.
Caption: Safe handling workflow for this compound.
Detailed Protocol Steps:
-
Preparation and PPE Donning:
-
Risk Assessment: Before beginning, review this guide and the Safety Data Sheet (SDS) for 1H-pyrrole-2-carbaldehyde.
-
Engineering Controls: Ensure the chemical fume hood is operational and certified.
-
Donning Sequence:
-
-
Handling and Experimental Procedure:
-
Location: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to minimize vapor and dust inhalation.[9]
-
Dispensing: Handle the chemical carefully to avoid generating dust.[9] Use spark-proof tools if applicable.[10]
-
Technique: Avoid all contact with skin, eyes, and clothing.[9] Keep the container tightly closed when not in use.[2][3][9]
-
-
Decontamination and PPE Doffing:
-
Surface Cleaning: Wipe down the work surface and any equipment used with an appropriate solvent, followed by soap and water.
-
Doffing Sequence (to prevent self-contamination):
-
Emergency and Disposal Plan
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2][3] If skin irritation occurs, get medical advice.[1][3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3][10]
-
Spill Management:
-
Minor Spill: Restrict access to the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Carefully sweep the material into a designated, labeled hazardous waste container.[9]
-
Major Spill: Evacuate the laboratory immediately. Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[9]
-
Disposal Plan:
-
Chemical Waste: All disposable materials contaminated with this compound, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous chemical waste.[7][9]
-
Container: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[9][11]
-
Final Disposal: Arrange for collection by a licensed chemical waste disposal company or your institution's EHS office.[2][3][11] Do not discharge into drains or the environment.[10]
References
- Safeguarding Your Laboratory: Proper Disposal of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. Benchchem.
- 1-[2-(4-Methoxy-phenoxy)
- Personal protective equipment for handling Oxirane, ((2-cyclopentylphenoxy)methyl)-. Benchchem.
- 1H-Pyrrole-2-carboxaldehyde Safety D
- 1H-Pyrrole-2-carbaldehyde Safety D
- Pyrrole-2-carboxaldehyde Safety D
- SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde. TCI Chemicals.
- Essential Safety and Logistical Information for Handling 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. Benchchem.
- Personal Protective Equipment to Use When Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
- SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde. LGC Standards.
- How to Choose PPE for Chemical Work. Grainger.
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- 5. tcichemicals.com [tcichemicals.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 8. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
